Product packaging for Theophylline Sodium Acetate(Cat. No.:CAS No. 8002-89-9)

Theophylline Sodium Acetate

Cat. No.: B1434520
CAS No.: 8002-89-9
M. Wt: 284.18 g/mol
InChI Key: KXRNMXPUTQVFOA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theophyllol, more widely known in scientific literature as Theophylline, is a methylxanthine derivative with a long history of use in managing respiratory diseases and a multi-faceted mechanism of action that remains a subject of active research. Its primary research applications focus on its role as a bronchodilator and anti-inflammatory agent in models of asthma and chronic obstructive pulmonary disease (COPD) . Researchers value Theophylline for its dual mechanism: it acts as a non-selective competitive phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which promotes smooth muscle relaxation and bronchodilation . Concurrently, it is a non-selective adenosine receptor antagonist, blocking the bronchoconstrictive and inflammatory effects mediated by adenosine at A1, A2, and A3 receptors . Beyond these classic actions, recent investigations have revealed novel anti-inflammatory properties, including the activation of histone deacetylase (HDAC2), which can restore corticosteroid sensitivity and suppress inflammatory gene expression—a particularly valuable effect in studying steroid-resistant airway inflammation . The compound also demonstrates other immunomodulatory effects, such as increasing anti-inflammatory interleukin-10 and inhibiting the translocation of the pro-inflammatory transcription factor NF-κB . Given its narrow therapeutic index and the impact of factors like smoking, liver disease, and drug interactions on its metabolism, research also extends to pharmacokinetic studies and therapeutic drug monitoring . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4Na2O4 B1434520 Theophylline Sodium Acetate CAS No. 8002-89-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNMXPUTQVFOA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4Na2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8002-89-9
Record name Theophylline sodium acetate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophyllol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOPHYLLINE SODIUM ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and detailed protocols for the laboratory preparation of Theophylline Sodium Acetate, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water of hydration.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[1] This compound is soluble in water but insoluble in organic solvents like alcohol, chloroform, or ether.[1] Theophylline and its derivatives are primarily utilized as bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and histone deacetylase (HDAC) activators.[3][4][5]

Synthesis Principle

The preparation of this compound is not a direct single-step synthesis of a new molecular entity but rather the formulation of a stable, equimolar salt mixture. The process involves two key stages:

  • Synthesis of Theophylline Sodium: Theophylline, a weakly acidic xanthine derivative, is reacted with a strong base, typically sodium hydroxide, to form the more soluble theophylline sodium salt.

  • Formation of the Equimolar Mixture: The synthesized theophylline sodium is then combined with an equimolar amount of sodium acetate to produce this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of theophylline sodium and the subsequent preparation of this compound.

3.1. Synthesis of Theophylline Sodium

This protocol is adapted from established procedures for the formation of theophylline salts.[6]

Materials and Reagents:

  • Theophylline (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol (96%)

  • Diethyl Ether

  • Deionized Water

  • Phosphorus Pentoxide (for desiccation)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Vacuum desiccator

Procedure:

  • In a round-bottom flask, dissolve theophylline (0.2 mol) in 120 mL of 50% aqueous ethanol. Heat the mixture to 80°C with stirring until all theophylline is dissolved.

  • Slowly add 50 mL of 4 N sodium hydroxide solution (0.2 mol) to the theophylline solution while maintaining the temperature at 80°C.

  • After the addition is complete, cool the reaction mixture in an ice bath to 0°C to induce the precipitation of theophylline sodium.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with 50 mL of cold 96% ethanol and then with 100 mL of diethyl ether to remove any unreacted starting materials and residual solvent.

  • Dry the resulting anhydrous theophylline sodium salt in a vacuum desiccator over phosphorus pentoxide to a constant weight.

3.2. Preparation of this compound

Materials and Reagents:

  • Theophylline Sodium (anhydrous, prepared as above)

  • Sodium Acetate (anhydrous)

  • Deionized Water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or lyophilizer (optional, for solid product isolation)

Procedure:

  • Accurately weigh equimolar quantities of the prepared anhydrous theophylline sodium and anhydrous sodium acetate.

  • In a beaker, dissolve both components in a minimal amount of deionized water with stirring until a clear solution is obtained.

  • The resulting aqueous solution is this compound.

  • For the isolation of a solid product, the water can be removed by evaporation under reduced pressure using a rotary evaporator or by freeze-drying (lyophilization) to yield the final crystalline powder.

Quantitative Data

The table below summarizes the key quantitative data for the compounds involved in the synthesis.

Compound NameChemical FormulaMolar Mass ( g/mol )
TheophyllineC₇H₈N₄O₂180.16
Sodium HydroxideNaOH40.00
Theophylline SodiumC₇H₇N₄NaO₂202.14
Sodium AcetateC₂H₃NaO₂82.03
This compoundC₉H₁₀N₄Na₂O₄284.18

Characterization

The identity and purity of the synthesized product can be confirmed using standard analytical techniques:

  • Melting Point: Theophylline has a melting range between 270°C and 274°C.[7][8]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups of theophylline and acetate.

  • pH: A saturated solution of Theophylline Sodium Glycinate (a related compound) has a pH between 8.5 and 9.5, and a similar range would be expected for the acetate salt.[8]

  • Chromatography (HPLC): To determine the purity and quantify the amount of theophylline in the final product.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Theophylline_Sodium_Synthesis Theophylline Theophylline Theophylline_Sodium Theophylline Sodium Theophylline->Theophylline_Sodium 80°C NaOH Sodium Hydroxide (in 50% aq. Ethanol) NaOH->Theophylline_Sodium Experimental_Workflow cluster_part1 Part 1: Theophylline Sodium Synthesis cluster_part2 Part 2: this compound Preparation start1 Dissolve Theophylline in aq. Ethanol (80°C) add_naoh Add aq. NaOH start1->add_naoh precipitate Cool to 0°C to Precipitate add_naoh->precipitate filter_wash Filter and Wash (Ethanol, Ether) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry theophylline_sodium Anhydrous Theophylline Sodium dry->theophylline_sodium mix Dissolve Equimolar Amounts in Water theophylline_sodium->mix sodium_acetate Anhydrous Sodium Acetate sodium_acetate->mix isolate Isolate Solid Product (Evaporation/Lyophilization) mix->isolate final_product This compound isolate->final_product

References

The Cellular Choreography of Theophylline Sodium Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its sodium acetate salt is often utilized to improve solubility. While its clinical efficacy is well-established, a deeper understanding of its mechanism of action at the cellular level is crucial for optimizing its therapeutic use and for the development of novel drug candidates. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by theophylline sodium acetate in cellular models. We will delve into its primary mechanisms of action, including phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase modulation, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Theophylline's therapeutic effects are not attributed to a single molecular target but rather to a complex interplay of multiple actions. The primary mechanisms that have been elucidated are:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, with a notable effect on PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2a, and A2b.[3][4] By blocking these receptors, theophylline counteracts the bronchoconstrictor and pro-inflammatory effects of adenosine.[3]

  • Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline has been shown to activate HDACs, specifically HDAC2.[5][6] This action leads to the suppression of inflammatory gene expression.[6]

These core mechanisms trigger a cascade of downstream signaling events that ultimately result in the diverse physiological effects of theophylline, including bronchodilation, anti-inflammatory responses, and immunomodulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular effects of theophylline.

Cellular Effect Cell Line/Model Parameter Value Reference
Apoptosis InductionHuman epithelial tumor cellsIC50 (48h)2.5 mM[7]
HDAC ActivationA549 (human lung epithelium)Maximal Activation10⁻⁵ M[5]
HDAC Inhibition (at high conc.)A549 (human lung epithelium)Inhibition10⁻⁴ to 10⁻³ M[5]
PI3K InhibitionIn vitro lipid kinase assayIC50 (p110δ)75 µM[2]
PI3K InhibitionIn vitro lipid kinase assayIC50 (p110α)300 µM[2]
PI3K InhibitionIn vitro lipid kinase assayIC50 (p110β and p110γ)800 µM[2]

Signaling Pathways

Theophylline's engagement with its primary targets initiates several key signaling pathways.

PDE Inhibition and cAMP/PKA/CREB Pathway

By inhibiting PDEs, theophylline increases intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and smooth muscle relaxation.

PDE_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus GeneTranscription Gene Transcription (Anti-inflammatory, Relaxation) Adenosine_Antagonism_Pathway Theophylline Theophylline AdenosineReceptor Adenosine Receptor (A1, A2a, A2b) Theophylline->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Activates DownstreamSignaling Downstream Signaling AdenosineReceptor->DownstreamSignaling Bronchoconstriction Bronchoconstriction DownstreamSignaling->Bronchoconstriction Inflammation Inflammation DownstreamSignaling->Inflammation HDAC_Activation_Pathway Theophylline Theophylline HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates Histones Acetylated Histones HDAC2->Histones Deacetylates DeacetylatedHistones Deacetylated Histones Histones->DeacetylatedHistones ChromatinCondensation Chromatin Condensation DeacetylatedHistones->ChromatinCondensation InflammatoryGenes Inflammatory Gene Transcription ChromatinCondensation->InflammatoryGenes Suppresses PDE_Assay_Workflow start Start reagent_prep Prepare Reagents (Substrate, Enzyme, Buffers) start->reagent_prep reaction_setup Set up Reaction in 96-well Plate (Substrate, Buffer, 5'-Nucleotidase, Theophylline) reagent_prep->reaction_setup initiate_reaction Add PDE Enzyme to Initiate reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Add Green Assay Reagent incubation->terminate_reaction read_absorbance Read Absorbance at 620 nm terminate_reaction->read_absorbance data_analysis Calculate % PDE Inhibition read_absorbance->data_analysis end End data_analysis->end

References

Theophylline Sodium Acetate as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. Theophylline Sodium Acetate, a more soluble salt form, offers similar pharmacological activity. This technical guide provides an in-depth analysis of this compound's mechanism of action as a PDE inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its study. While theophylline is known to inhibit multiple PDE isoforms, specific quantitative data on the inhibitory concentration (IC50) for each subtype is not consistently available in the literature, reflecting a need for further focused research in this area.

Introduction

Theophylline has long been utilized for its bronchodilatory and anti-inflammatory properties in the management of asthma and chronic obstructive pulmonary disease (COPD). While its clinical use has evolved with the advent of more selective therapeutic agents, the study of its mechanism of action continues to provide valuable insights into the roles of phosphodiesterases in cellular signaling and disease pathology. This compound is a salt of theophylline that enhances its solubility, facilitating its administration and use in experimental settings.

The primary mechanism of action of theophylline is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, theophylline increases intracellular levels of these cyclic nucleotides, leading to a cascade of downstream effects that culminate in its therapeutic actions. Beyond PDE inhibition, it is also recognized that theophylline acts as an antagonist of adenosine receptors and can modulate histone deacetylase (HDAC) activity, contributing to its overall pharmacological profile.[2][3]

Mechanism of Action: Phosphodiesterase Inhibition

The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), each with multiple isoforms that exhibit distinct substrate specificities (cAMP or cGMP), tissue distribution, and regulatory properties. Theophylline's non-selective nature means it can inhibit multiple PDE families, although its affinity for each varies. The inhibition of PDE, particularly isoforms PDE3 and PDE4, is considered central to its therapeutic effects in airway diseases.[2][4]

Impact on Cyclic Nucleotide Signaling

Inhibition of PDE leads to the accumulation of intracellular cAMP and cGMP.

  • cAMP: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.[2]

  • cGMP: While theophylline's effects are more commonly associated with cAMP, inhibition of cGMP-degrading PDEs can also contribute to smooth muscle relaxation.

The following diagram illustrates the core mechanism of theophylline's action on the cAMP signaling pathway.

cluster_membrane cluster_cytoplasm G-Protein Coupled Receptor G-Protein Coupled Receptor Adenylate Cyclase Adenylate Cyclase G-Protein Coupled Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase AMP 5'-AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->cAMP Theophylline This compound Theophylline->PDE Inhibits Cellular Response Downstream Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Cellular Response Leads to

Figure 1: Theophylline's Inhibition of PDE in the cAMP Pathway.

Quantitative Data on PDE Inhibition

A comprehensive analysis of the inhibitory activity of this compound against all PDE isoforms is limited in the existing literature. Theophylline is generally characterized as a non-selective inhibitor, with most of its therapeutic action in respiratory diseases attributed to the inhibition of PDE3 and PDE4. The table below summarizes the available quantitative data.

PDE IsoformIC50 (µM)Tissue/Assay ConditionReference
Total PDE665Human pregnant myometrium[5]
PDE3Data not consistently available--
PDE4Data not consistently available--

Note: The lack of specific IC50 values for this compound against a comprehensive panel of PDE isoforms represents a significant knowledge gap. The provided IC50 value is for theophylline's general PDE-inhibiting effect and may not be representative of its potency against individual isoforms.

Downstream Signaling Pathways

Theophylline's influence extends beyond simple bronchodilation, impacting key inflammatory signaling pathways.

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. Theophylline has been shown to inhibit the activation of NF-κB.[3][6] It achieves this by preventing the degradation of the inhibitory protein IκBα.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By preserving IκBα, theophylline effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade.[3][6]

cluster_cytoplasm cluster_nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IκB Kinase (IKK) Inflammatory Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Theophylline This compound Theophylline->IkBa_p Prevents Degradation Inflammatory Genes Inflammatory Gene Transcription NFkB_n->Inflammatory Genes Activates

Figure 2: Theophylline's Inhibition of the NF-κB Signaling Pathway.
Modulation of Interleukin-10 (IL-10) Production

Interleukin-10 is an anti-inflammatory cytokine that plays a crucial role in regulating the immune response. Some studies suggest that theophylline can increase the production of IL-10, which may contribute to its anti-inflammatory effects.[7] However, other research has indicated that low-dose theophylline does not significantly upregulate IL-10 in alveolar macrophages of asthmatic patients.[8] The dose-dependent and cell-type-specific effects of theophylline on IL-10 signaling require further investigation.

Adenosine Receptor Antagonism

In addition to PDE inhibition, theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2][9] Adenosine is a nucleoside that can induce bronchoconstriction and promote inflammation. By blocking adenosine receptors, theophylline can counteract these effects, contributing to its bronchodilatory and anti-inflammatory actions.[9] This dual mechanism of action distinguishes theophylline from more selective PDE inhibitors.

cluster_extracellular cluster_membrane cluster_intracellular Adenosine Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Adenosine Receptor Binds to Cellular Effects Bronchoconstriction & Inflammation Adenosine Receptor->Cellular Effects Initiates Theophylline This compound Theophylline->Adenosine Receptor Blocks

Figure 3: Theophylline as an Adenosine Receptor Antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound as a PDE inhibitor.

Phosphodiesterase (PDE) Activity Assay (Radiometric Method)

This protocol is adapted from a standard two-step radioassay for measuring cAMP-specific PDE activity.[1]

Materials:

  • This compound

  • Purified PDE enzyme or cell/tissue lysate

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM dithiothreitol)

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP (cold substrate)

  • Snake venom phosphatase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Water bath

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known amount of PDE enzyme or lysate, and varying concentrations of this compound (or vehicle control).

  • Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to a final desired concentration.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range of enzyme activity.

  • Termination: Stop the reaction by boiling the tubes for 1-2 minutes to denature the PDE enzyme.

  • Conversion to Adenosine: Cool the tubes on ice and add snake venom phosphatase. Incubate at 30°C to convert the [³H]-AMP product to [³H]-adenosine.

  • Separation: Add a slurry of anion-exchange resin to the tubes to bind the unreacted, negatively charged [³H]-cAMP.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

PDE-Glo™ Phosphodiesterase Assay (Luminescence-Based)

This protocol is based on a commercially available assay kit (Promega).

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (containing PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo® Reagent)

  • This compound

  • Purified PDE enzyme

  • cAMP or cGMP substrate

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • PDE Reaction: In a well of a multi-well plate, combine the purified PDE enzyme with the desired concentration of this compound and the cAMP or cGMP substrate in the appropriate reaction buffer.

  • Incubation: Incubate at room temperature for the desired time.

  • Termination and Detection: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction, followed by the PDE-Glo™ Detection Solution. This solution contains ATP and a protein kinase that is activated by the remaining cyclic nucleotide.

  • Kinase Reaction: The activated kinase phosphorylates a substrate, consuming ATP in the process. The amount of remaining ATP is inversely proportional to the PDE activity.

  • Luminescence Measurement: Add the Kinase-Glo® Reagent, which generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Data Analysis: A higher luminescent signal indicates greater PDE inhibition. Calculate the IC50 value of this compound based on the dose-response curve.

cluster_step1 cluster_step2 cluster_step3 PDE_Enzyme PDE Enzyme cAMP cAMP PDE_Enzyme->cAMP AMP 5'-AMP cAMP->AMP Hydrolysis Theophylline Theophylline Theophylline->PDE_Enzyme Inhibits Remaining_cAMP Remaining cAMP PKA Protein Kinase A Remaining_cAMP->PKA Activates ATP ATP PKA->ATP ADP ADP ATP->ADP Consumed Remaining_ATP Remaining ATP Luciferase Luciferase Remaining_ATP->Luciferase Light Light Luciferase->Light Produces

Figure 4: Workflow for a Luminescence-Based PDE Assay.

Conclusion

This compound remains a valuable tool for researchers studying the roles of phosphodiesterases in health and disease. Its multifaceted mechanism of action, encompassing non-selective PDE inhibition, adenosine receptor antagonism, and potential modulation of other signaling pathways, provides a complex yet insightful pharmacological profile. While its broad activity has been largely superseded in clinical practice by more selective drugs, the study of theophylline continues to contribute to our understanding of intracellular signaling. A clear need exists for further research to fully characterize the inhibitory profile of this compound against the various PDE isoforms to better elucidate its precise molecular interactions and inform the development of future therapeutic agents.

References

Theophylline Sodium Acetate: A Histone Deacetylase Activator in Inflammatory Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative traditionally known for its bronchodilator effects through phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, has emerged as a significant modulator of the epigenome.[1][2] This technical guide delineates the role of Theophylline Sodium Acetate as an activator of histone deacetylases (HDACs), a mechanism central to its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] At therapeutic concentrations, theophylline enhances HDAC activity, leading to the suppression of inflammatory gene expression.[3][5][6] This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on theophylline's effects on HDAC activity, and detailed experimental protocols for key assays.

Introduction: Theophylline's Evolving Mechanism of Action

For decades, the therapeutic effects of theophylline were primarily attributed to its ability to inhibit PDEs, leading to increased intracellular cyclic AMP, and to antagonize adenosine receptors.[1][2] However, these actions often require higher concentrations than those associated with its anti-inflammatory effects.[3] Research has unveiled a novel mechanism of action: the direct activation of HDACs.[3][5][6] This discovery has repositioned theophylline as a key player in epigenetic regulation, offering a molecular explanation for its efficacy in controlling chronic inflammation.

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In inflammatory conditions, there is often an increase in the activity of histone acetyltransferases (HATs), resulting in the acetylation of histones at the promoter regions of inflammatory genes and their subsequent activation. By activating HDACs, theophylline counteracts this process, leading to the deacetylation of histones and the suppression of inflammatory gene transcription.[3]

Quantitative Analysis of Theophylline's Effect on HDAC Activity

The activation of HDACs by theophylline is a concentration-dependent phenomenon. Low, therapeutic concentrations of theophylline have been shown to significantly increase HDAC activity, while higher concentrations may have an inhibitory effect.[3] The following tables summarize the key quantitative findings from in vitro and ex vivo studies.

Cell Type Theophylline Concentration Effect on HDAC Activity Reference
A549 (Human Lung Epithelial Cells)10⁻⁵ MMaximum increase in HDAC activity[3]
A549 (Human Lung Epithelial Cells)10⁻⁴ to 10⁻³ MInhibition of HDAC activity[3]
Alveolar Macrophages (from non-smokers)10⁻⁵ MSignificant enhancement of HDAC activity[3]
Alveolar Macrophages (from COPD patients)10⁻⁶ to 10⁻⁵ MApproximately six-fold increase in HDAC activity[4]
HDAC Isoform Theophylline Concentration Effect on Activity Reference
HDAC1 (immunoprecipitated from A549 cells)10⁻⁵ MEnhanced activity[3]
HDAC2 (immunoprecipitated from A549 cells)10⁻⁵ MLittle to no effect[3]
HDAC3 (immunoprecipitated from A549 cells)10⁻⁵ MEnhanced activity[3]

Signaling Pathways

Direct HDAC Activation and Synergy with Corticosteroids

Theophylline's primary mechanism in suppressing inflammation involves the direct activation of HDACs. This enhanced HDAC activity is then available for recruitment by glucocorticoid receptors (GR) to the sites of active inflammatory gene transcription. This synergistic action with corticosteroids is crucial for its therapeutic efficacy.

G cluster_nucleus Nucleus cluster_gene Inflammatory Gene Promoter HAT HAT Ac Ac Inflammation Inflammatory Gene Transcription Ac->Inflammation Promotes Histone Histone Histone->Ac Acetylation Theophylline Theophylline HDAC HDAC Theophylline->HDAC Activates HDAC->Ac Deacetylation HDAC->Inflammation Suppresses Corticosteroid Corticosteroid GR GR Corticosteroid->GR Binds GR->HDAC Recruits

Theophylline's synergistic action with corticosteroids.
Reversal of Corticosteroid Insensitivity via PI3K-δ Inhibition

In certain chronic inflammatory states like COPD, oxidative stress can lead to the activation of phosphoinositide 3-kinase delta (PI3K-δ). Activated PI3K-δ can phosphorylate and inactivate HDAC2, a key HDAC isoform involved in mediating the anti-inflammatory effects of corticosteroids. This inactivation of HDAC2 contributes to corticosteroid resistance. Theophylline has been shown to inhibit PI3K-δ, thereby preventing the inactivation of HDAC2 and restoring corticosteroid sensitivity.

G Oxidative_Stress Oxidative Stress PI3K_delta PI3K-δ Oxidative_Stress->PI3K_delta Activates HDAC2_inactive Inactive HDAC2 PI3K_delta->HDAC2_inactive Inactivates Theophylline Theophylline Theophylline->PI3K_delta Inhibits HDAC2_active Active HDAC2 Corticosteroid_Effect Corticosteroid Anti-inflammatory Effect HDAC2_active->Corticosteroid_Effect Enables Corticosteroid_Resistance Corticosteroid Resistance HDAC2_inactive->Corticosteroid_Resistance Leads to

Theophylline reverses corticosteroid resistance via PI3K-δ inhibition.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from methodologies used to assess the direct effect of theophylline on HDAC activity in nuclear extracts.[3]

Objective: To measure the enzymatic activity of HDACs in the presence or absence of this compound.

Materials:

  • Nuclear protein extracts from cultured cells (e.g., A549)

  • ³H-acetylated histone substrate

  • HDAC assay buffer (e.g., 15 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% glycerol)

  • This compound solutions of varying concentrations

  • Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)

  • Ethyl acetate

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the nuclear protein extract with the HDAC assay buffer.

  • Addition of Theophylline: Add the desired concentration of this compound or vehicle control to the reaction mixture.

  • Initiation of Reaction: Add the ³H-acetylated histone substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Extraction of Released Acetate: Add ethyl acetate to the tube, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The released ³H-acetate will partition into the organic (upper) phase.

  • Quantification: Transfer an aliquot of the ethyl acetate phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the HDAC activity. Compare the activity in theophylline-treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps to assess changes in histone acetylation at specific gene promoters in response to theophylline treatment.[3]

Objective: To determine if theophylline treatment leads to a decrease in histone acetylation at the promoter of a specific inflammatory gene (e.g., GM-CSF).

Materials:

  • Cultured cells (e.g., A549)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench formaldehyde)

  • Cell lysis buffer

  • Sonication equipment or micrococcal nuclease for chromatin shearing

  • Antibody specific for acetylated histones (e.g., anti-acetyl-Histone H4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the promoter region of the gene of interest

  • qPCR machine and reagents

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound and/or other stimuli (e.g., IL-1β). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones. Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the inflammatory gene of interest.

  • Data Analysis: Compare the amount of immunoprecipitated DNA in theophylline-treated cells to that in control cells. A decrease in the amount of amplified DNA indicates reduced histone acetylation at the specific promoter.

Conclusion

The recognition of this compound as an HDAC activator has provided a deeper understanding of its anti-inflammatory effects. This mechanism not only explains its clinical efficacy at low doses but also highlights its potential for synergistic use with corticosteroids. The ability of theophylline to restore corticosteroid sensitivity in conditions like COPD by inhibiting PI3K-δ and preserving HDAC2 activity is a particularly promising area for future therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and leverage the epigenetic-modulating properties of theophylline.

References

Theophylline Sodium Acetate: A Technical Guide on its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for over a century.[1][2] While the parent molecule has been extensively studied, its various salt forms, developed to improve solubility and clinical utility, have their own distinct historical and pharmacological nuances. This technical guide focuses on Theophylline Sodium Acetate, providing an in-depth overview of its discovery, history, and pharmacological properties. Due to a notable scarcity of literature specifically detailing the sodium acetate salt, this guide will draw upon the extensive research conducted on theophylline and its other salt forms, such as aminophylline, to present a comprehensive profile. This approach is taken with the explicit understanding that while the pharmacological actions are primarily attributed to the theophylline moiety, the salt form can influence physicochemical properties and, consequently, its pharmacokinetic profile.

Discovery and History of Theophylline

The journey of theophylline began in 1888 when it was first isolated from tea leaves by the German biologist Albrecht Kossel.[1][2] Seven years later, in 1895, its chemical synthesis was successfully achieved.[3] The initial clinical application of theophylline, documented in 1902, was as a diuretic.[2] It wasn't until two decades later that its bronchodilatory effects were recognized, leading to its use in the treatment of asthma.[2]

The development of various theophylline salts was primarily driven by the need to enhance its solubility in water, thereby facilitating parenteral administration. While aminophylline (a salt of theophylline with ethylenediamine) is the most well-known and studied, other salts, including this compound, were also formulated. Specific historical details regarding the initial synthesis and clinical introduction of this compound are not well-documented in publicly available literature. However, it is understood to be an equimolar mixture of theophylline sodium and sodium acetate.[4]

Pharmacological Properties

The pharmacological effects of this compound are attributable to the theophylline molecule. The primary mechanisms of action are:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to smooth muscle relaxation, particularly in the bronchial airways.[3]

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2] Adenosine is known to cause bronchoconstriction in asthmatic patients; therefore, by blocking its receptors, theophylline contributes to its bronchodilator effect.

  • Histone Deacetylase (HDAC) Activation: More recently, theophylline has been shown to possess anti-inflammatory properties by activating histone deacetylases (HDACs).[3] This action is thought to contribute to its therapeutic effects in chronic inflammatory airway diseases like asthma and COPD.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound is limited. The following table summarizes the general pharmacokinetic parameters of theophylline, which are expected to be largely applicable to its sodium acetate salt upon dissociation.

ParameterValueReference
Bioavailability (Oral) ~100%[2]
Protein Binding ~40% (primarily to albumin)[2]
Metabolism Hepatic (via CYP1A2, CYP2E1, CYP3A4)[2]
Metabolites 1,3-Dimethyluric acid, 1-Methylxanthine, 3-Methylxanthine[2]
Elimination Half-life 5-8 hours[2]
Pharmacodynamics

The pharmacodynamic effects of theophylline are dose-dependent. The following table outlines key effects observed at different plasma concentrations.

Plasma Concentration (mg/L)EffectReference
5 - 15 Therapeutic range for bronchodilation
> 20 Increased incidence of adverse effects[3]
> 40 Severe toxicity (seizures, arrhythmias)

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE activity.

Methodology:

  • Enzyme Source: Purified PDE isoforms (e.g., PDE3, PDE4) from a commercial source or isolated from relevant tissues (e.g., lung tissue).

  • Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]-cAMP).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, and a 5'-nucleotidase.

  • Procedure: a. Pre-incubate the PDE enzyme with varying concentrations of this compound or a vehicle control. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate at 37°C for a defined period. d. Terminate the reaction by boiling or adding a stop solution. e. Add 5'-nucleotidase to convert the resulting 5'-AMP to adenosine. f. Separate the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography. g. Quantify the amount of radiolabeled adenosine using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC₅₀ value.

Adenosine Receptor Binding Assay

Objective: To determine the affinity of this compound for adenosine receptors.

Methodology:

  • Receptor Source: Cell membranes prepared from cells expressing specific adenosine receptor subtypes (e.g., A₁, A₂A, A₂B).

  • Radioligand: A radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]-DPCPX for A₁ receptors).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and adenosine deaminase.

  • Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of this compound or a vehicle control. b. To determine non-specific binding, a separate set of tubes containing a high concentration of a known unlabeled antagonist is included. c. Incubate at room temperature for a defined period to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by theophylline and a general workflow for its pharmacological evaluation.

Theophylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor GPCR G-protein Adenosine_Receptor->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Theophylline Theophylline Theophylline->Adenosine_Receptor Antagonizes Theophylline->PDE Inhibits Experimental_Workflow Start Start: Pharmacological Evaluation of this compound In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo PDE_Assay Phosphodiesterase Inhibition Assay In_Vitro->PDE_Assay AR_Binding Adenosine Receptor Binding Assay In_Vitro->AR_Binding HDAC_Assay Histone Deacetylase Activity Assay In_Vitro->HDAC_Assay Data_Analysis Data Analysis and Interpretation PDE_Assay->Data_Analysis AR_Binding->Data_Analysis HDAC_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies PD_Models Pharmacodynamic Models (e.g., Asthma Model) In_Vivo->PD_Models PK_Studies->Data_Analysis PD_Models->Data_Analysis Conclusion Conclusion: Elucidation of Pharmacological Profile Data_Analysis->Conclusion

References

Theophylline Sodium Acetate solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Theophylline Sodium Acetate

Introduction

This compound is a combination of theophylline sodium and sodium acetate, designed to improve the solubility of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Theophylline itself has limited solubility in water, which can be a challenge for formulation development.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile

This compound is an equimolar mixture of theophylline sodium and sodium acetate.[1] Its solubility is primarily dictated by its components. The complex is generally more soluble in aqueous solutions compared to the parent theophylline molecule.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its individual components in various common laboratory solvents. It is important to note that the solubility of the complex may differ from its individual constituents.

CompoundSolventSolubilityTemperature (°C)
This compound WaterSoluble in ~25 parts (approx. 40 mg/mL)Not Specified
Alcohol (Ethanol)Insoluble[1]Not Specified
Theophylline (Anhydrous) Water5.5 mg/mL[2], 8.3 mg/mL[3]25[1]
Ethanol12.5 mg/mL[3], ≥ 1 mg/mL[4]Not Specified
Methanol0.699 mg/mL[2]Not Specified
DMSO≥ 10 mg/mL[4], 15 mg/mL[5]Not Specified
AcetoneSlightly SolubleNot Specified
Sodium Acetate Water46.5 g/100 mL[6][7]20[6][7]
Ethanol53 mg/mL[8]25[8]
Methanol16 g/100 g[6][9]15[6][9]
Acetone0.05 g/100 g[6][9]15[6][9]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug development. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium with the saturated solution.

    • Prepare multiple replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. A typical temperature for solubility studies is 25 °C or 37 °C to simulate physiological conditions.

    • The equilibration time is critical. It can range from 24 to 72 hours, depending on the compound and solvent system. The goal is to ensure that the concentration of the dissolved solute in the solvent reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of theophylline in the diluted sample using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier) is commonly used. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for theophylline (around 270 nm).[10]

      • UV-Vis Spectrophotometry: A simpler method suitable for preliminary studies. A calibration curve must be prepared by measuring the absorbance of several standard solutions of known concentrations at the analytical wavelength.[10]

  • Calculation of Solubility:

    • Calculate the concentration of theophylline in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol described above.

G Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Finalization A Add Excess Solute to Solvent B Seal Container A->B in replicates C Agitate at Constant Temp B->C D Allow Suspension to Settle C->D 24-72 hours E Withdraw Supernatant D->E F Filter (e.g., 0.22 µm) E->F G Dilute Sample F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is significantly enhanced in aqueous media compared to theophylline alone, which is the primary reason for its use in pharmaceutical formulations. While it is readily soluble in water, it is reportedly insoluble in ethanol.[1] For other organic solvents like DMSO and methanol, the solubility behavior would need to be empirically determined but can be inferred from the properties of its components. The standardized shake-flask protocol outlined provides a reliable framework for researchers to conduct these essential solubility studies, ensuring accurate and reproducible data crucial for formulation, toxicology, and preclinical studies.

References

Unraveling the Crystalline Architecture of Theophylline Sodium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the crystalline structure analysis of theophylline sodium acetate. This document outlines the current state of crystallographic knowledge and provides a generalized experimental framework for its analysis.

This compound, an equimolar mixture of theophylline sodium and sodium acetate, often incorporating water of hydration, is a compound of significant interest in the pharmaceutical industry.[1] A thorough understanding of its crystalline structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This guide synthesizes the available crystallographic data of its constituent components and presents a generalized, robust methodology for the complete structural elucidation of this compound.

Current State of Crystallographic Data

A detailed crystallographic study providing specific unit cell parameters, bond lengths, and atomic coordinates for the combined entity of this compound is not publicly available in established crystallographic databases. However, extensive research has been conducted on its individual components, theophylline and sodium acetate, providing a solid foundation for understanding the potential crystal packing and intermolecular interactions in the mixed salt.

Crystallographic Data for Theophylline

Theophylline (C₇H₈N₄O₂) is a well-characterized molecule with multiple known crystal structures, including anhydrous and monohydrate forms.[2][3] The crystal structure of theophylline has been a subject of numerous studies, often in the context of its complexes and co-crystals.[4][5][6]

Table 1: Representative Crystallographic Data for Theophylline

ParameterTheophylline (Anhydrous)Theophylline Monohydrate
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPcab
a (Å)7.978.13
b (Å)18.2529.81
c (Å)6.186.88
β (°)111.490
Volume (ų)836.51665.4
Z48

Note: The values presented are representative and may vary slightly between different studies.

Crystallographic Data for Sodium Acetate

Sodium acetate (CH₃COONa) can exist in both anhydrous and hydrated forms, with the trihydrate being common.[1][7] The crystal structures of these forms have been determined, revealing details about the coordination of the sodium ion and the hydrogen bonding networks.[8][9][10]

Table 2: Representative Crystallographic Data for Sodium Acetate

ParameterSodium Acetate (Anhydrous)Sodium Acetate Trihydrate
Crystal SystemOrthorhombicMonoclinic
Space GroupPmmnC2/c
a (Å)3.2512.475
b (Å)12.3510.407
c (Å)5.2010.449
β (°)90112.65
Volume (ų)208.91253.9
Z28

Note: The values presented are representative and may vary slightly between different studies.

Experimental Protocol for Crystalline Structure Analysis

The following outlines a generalized yet detailed methodology for the comprehensive crystalline structure analysis of this compound, from sample preparation to final structure validation.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction.

  • Solvent Screening : A systematic screening of various solvents (e.g., water, ethanol, isopropanol) and solvent mixtures is performed to identify conditions that yield single crystals.

  • Crystallization Technique : Slow evaporation of the solvent at a constant temperature is the most common technique. Other methods, such as vapor diffusion and cooling crystallization, can also be employed.

  • Crystal Harvesting : Once formed, crystals of suitable size and quality are carefully harvested and prepared for mounting.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.

  • Crystal Mounting : A selected single crystal is mounted on a goniometer head.

  • Data Collection : The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected as the crystal is rotated.[11] Modern diffractometers automate this process, collecting a complete dataset of reflections.

  • Data Processing : The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

Structure Solution and Refinement

Computational methods are used to solve the crystal structure from the processed diffraction data.

  • Structure Solution : Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms.

  • Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.

  • Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used for phase identification and to assess the bulk purity of the crystalline material.[12][13][14][15]

  • Sample Preparation : A finely ground powder of the crystalline material is prepared.

  • Data Collection : The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ).

  • Analysis : The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared to simulated patterns from single-crystal data or to databases of known phases.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the crystalline structure analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Crystallographic Analysis cluster_data_processing Data Processing and Structure Determination cluster_characterization Bulk Characterization synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->sc_xrd data_collection Data Collection sc_xrd->data_collection phase_identification Phase Identification pxrd->phase_identification structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation validation->phase_identification Simulated Pattern purity_assessment Purity Assessment phase_identification->purity_assessment

Caption: Experimental workflow for the crystalline structure analysis.

Conclusion

While a definitive crystal structure of this compound remains to be published, this guide provides a comprehensive overview of the crystallographic characteristics of its constituent parts and a detailed, generalized protocol for its complete structural elucidation. The application of the described experimental workflow will enable researchers to obtain the crucial crystallographic data necessary to understand and control the solid-state properties of this important pharmaceutical compound. Such knowledge is indispensable for the rational design and development of stable and effective drug products.

References

An In-depth Technical Guide on the Degradation Pathways and Byproducts of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting byproducts of theophylline, the active component in theophylline sodium acetate. Understanding the stability of this widely used bronchodilator is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document details findings from forced degradation studies, including oxidative, photolytic, and microbial degradation, and outlines the experimental protocols used to elicit and analyze these processes.

Introduction to Theophylline Stability

Theophylline, a methylxanthine derivative, is formulated as a salt, such as this compound, to enhance its solubility. The degradation of the final drug product is primarily governed by the stability of the theophylline molecule itself. Forced degradation studies are essential in drug development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[1][3]

Major Degradation Pathways and Byproducts

Theophylline degrades through several key pathways, including oxidation, photolysis, and microbial action. These pathways lead to a range of byproducts, primarily through demethylation and oxidation of the xanthine core.

Oxidative stress, often simulated using agents like hydrogen peroxide (H₂O₂), and exposure to UV light are significant drivers of theophylline degradation. The primary mechanisms involved are hydroxylation at the C8 position and demethylation at the N1 and N3 positions.[4]

The initial and most prominent degradation product formed through these pathways is 1,3-dimethyluric acid .[4] Subsequent demethylation of theophylline leads to the formation of 1-methylxanthine and 3-methylxanthine .[4][5] These intermediates can be further oxidized or demethylated, leading to a cascade of other byproducts, including xanthine and uric acid.[5][6]

A proposed pathway for the hydroxyl radical (•OH)-induced degradation of theophylline is illustrated below.[4][7]

Oxidative_Degradation_of_Theophylline Theophylline Theophylline DMU 1,3-Dimethyluric Acid (A) Theophylline->DMU Hydroxylation (C8) M1X 1-Methylxanthine (B) Theophylline->M1X Demethylation (N3) M3X 3-Methylxanthine (C) Theophylline->M3X Demethylation (N1) Further_Products Further Degradation (Ring Opening) DMU->Further_Products Xanthine Xanthine (F) M1X->Xanthine Demethylation (N1) M3X->Xanthine Demethylation (N3) Xanthine->Further_Products

Figure 1: Oxidative degradation pathway of theophylline.

Certain microorganisms, particularly fungi of the Aspergillus genus and bacteria like Pseudomonas putida, can degrade theophylline.[5][6] The primary microbial degradation pathway is N-demethylation , which is also observed in oxidative degradation.[6][8] Fungal degradation of theophylline primarily yields 3-methylxanthine and its subsequent demethylated product, xanthine .[6] Oxidation also occurs, leading to byproducts such as 1,3-dimethyluric acid, 3-methyluric acid, and uric acid.[6][9]

The degradation pathways can vary slightly between different microbial species. For instance, Aspergillus ustus and Aspergillus tamarii exhibit common pathways but also unique transformations.[9]

Fungal_Degradation_of_Theophylline Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU Oxidation M3X 3-Methylxanthine Theophylline->M3X N-Demethylation M3U 3-Methyluric Acid M3X->M3U Oxidation Xanthine Xanthine M3X->Xanthine N-Demethylation UricAcid Uric Acid Xanthine->UricAcid Oxidation

Figure 2: Fungal degradation pathways of theophylline.

Summary of Degradation Byproducts

The table below summarizes the major degradation byproducts of theophylline identified under various stress conditions.

Degradation ByproductFormation Pathway(s)Stress Condition(s)Reference(s)
1,3-Dimethyluric AcidOxidation (Hydroxylation)Oxidative, Photolytic, Microbial[6],[4]
3-MethylxanthineN-DemethylationOxidative, Photolytic, Microbial[6],[5],[4]
1-MethylxanthineN-DemethylationOxidative, Photolytic, Microbial[5],[4]
XanthineN-DemethylationOxidative, Photolytic, Microbial[6],[5]
Uric AcidOxidationMicrobial[6],[5]
3-Methyluric AcidOxidationMicrobial[6]

Quantitative Data from Degradation Studies

Quantitative analysis from forced degradation studies provides insights into the rate and extent of degradation under specific conditions.

The presence of certain inorganic ions in solution can impact the efficiency of photolytic degradation. For example, nitrate ions (NO₃⁻) can reduce the degradation rate by scavenging the primary oxidant, •OH radicals.[4]

Concentration of NaNO₃Degradation Reduction
6 x 10⁻⁴ mol dm⁻³~20%
1 x 10⁻³ mol dm⁻³~60%
Data sourced from H₂O₂/UV photolysis experiments.[4]

The bioconversion of theophylline by fungal strains can be quantified to assess their metabolic capacity.

Fungal StrainInitial TheophyllineMajor MetaboliteConcentration of Metabolite
A. ustus300 mg/L3-Methylxanthine129.48 ± 5.81 mg/L
A. tamarii300 mg/LXanthine159.11 ± 10.8 mg/L
Data from a 7-day cultivation period.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are typical protocols for forced degradation and the analytical methods used for quantification.

Forced degradation studies are conducted according to ICH guidelines to establish the intrinsic stability of a drug substance.[10][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative Degradation (e.g., 3-30% H₂O₂) Start->Oxidative Thermal Thermal Degradation (e.g., 60-80°C) Start->Thermal Photolytic Photolytic Degradation (UV/Visible Light Exposure) Start->Photolytic Analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Identify Byproducts and Elucidate Degradation Pathways Analysis->End

Figure 3: General workflow for a forced degradation study.

Typical Stress Conditions:

  • Acid Hydrolysis : 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[3]

  • Alkaline Hydrolysis : 0.1 N NaOH at room temperature.[3]

  • Oxidative Degradation : 3% to 30% H₂O₂ at room temperature.[12]

  • Thermal Degradation : Heating the solid drug or a solution at temperatures like 105°C for a specified time.[11][13]

  • Photolytic Degradation : Exposing the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[14]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify theophylline from its degradation products.

  • Method 1: Theophylline and its Degradants [3]

    • Column : Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Acetonitrile and 50 mM sodium acetate buffer (15:85, v/v), with the pH adjusted to 6.5.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 270 nm.

    • Retention Time (Theophylline) : Approximately 8.6 min.

  • Method 2: Simultaneous Estimation with Salbutamol Sulphate [15]

    • Column : C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Methanol and 20 mM potassium dihydrogen phosphate (30:70, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 276 nm.

    • Retention Time (Theophylline) : Approximately 13.36 min.

For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) are employed.

  • Protocol Example [4]

    • UPLC System : Waters Acquity H class with a BEH C18 column (50 mm × 2.1 mm × 1.7 µm).

    • Mass Spectrometer : Waters Xevo G2 Q-TOF HRMS.

    • Analysis : The system separates the degradation products before they are ionized and their mass-to-charge ratio is determined, allowing for identification based on accurate mass measurements.

Conclusion

The degradation of this compound is a multifaceted process primarily involving oxidation and demethylation of the theophylline moiety. The principal degradation products include 1,3-dimethyluric acid, 3-methylxanthine, and 1-methylxanthine. A thorough understanding of these pathways, facilitated by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, stable, and effective pharmaceutical products. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Design of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative and the active component of Theophylline Sodium Acetate, has been a cornerstone in the treatment of respiratory diseases for many years. While its bronchodilatory effects are well-established, its anti-inflammatory and immunomodulatory properties are of increasing interest in drug development. These effects are attributed to several key mechanisms of action that can be investigated through various in vitro experimental designs.

This document provides detailed application notes and protocols for the in vitro experimental design and setup to study the multifaceted effects of this compound. The primary mechanisms of action covered include:

  • Histone Deacetylase (HDAC) Activation: Theophylline can enhance the activity of HDACs, leading to the suppression of inflammatory gene expression.

  • Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, theophylline increases intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation.

  • Adenosine Receptor Antagonism: Theophylline can block adenosine receptors, which may contribute to both its therapeutic and side effects.

  • Modulation of Cytokine Release: Theophylline has been shown to alter the production of both pro- and anti-inflammatory cytokines.

  • Induction of Apoptosis: Theophylline can induce programmed cell death in inflammatory cells, such as neutrophils and eosinophils.

These protocols are designed to provide researchers with a robust framework for investigating the in vitro pharmacology of this compound.

Data Presentation

Table 1: In Vitro Efficacy of Theophylline
ParameterTargetCell Line / SystemValueReference
IC50 Phosphodiesterase (Total)Human Pregnant Myometrium665 µM[1](--INVALID-LINK--)
Ki Adenosine A1 ReceptorBovine Brain Membranes12 µM[2](--INVALID-LINK--)
Ki Adenosine A2A ReceptorHuman10.1 µM[2](--INVALID-LINK--)
Ki Adenosine A1 ReceptorRat Brain Cortical Membranes8.5 µM[2](--INVALID-LINK--)
Ki Adenosine A2A ReceptorRat16 µM[3](--INVALID-LINK--)
EC50 Inhibition of TNF-α releaseHuman Monocytes~30-50 µM[4](--INVALID-LINK--)
Table 2: Theophylline Concentration-Dependent Effects on HDAC Activity and Cytokine Release
Cell TypeStimulusTheophylline ConcentrationEffectReference
A549 Cells-10⁻⁵ MMaximal increase in HDAC activity[5](--INVALID-LINK--)
Alveolar MacrophagesLPS (10 ng/mL)10⁻⁵ MMaximal increase in LPS-suppressed HDAC activity[5](--INVALID-LINK--)
Human MonocytesLPS50 µM~41% inhibition of TNF-α release[6](--INVALID-LINK--)
Human MonocytesLPS100 µM~59% inhibition of TNF-α release[6](--INVALID-LINK--)
Human Lung Fibroblasts (COPD)-5 µg/mLDecrease in IL-6 and IL-8 production[7](--INVALID-LINK--)
Peripheral Blood Mononuclear Cells-15 µg/dL2.8-fold increase in IL-10 production[8](--INVALID-LINK--)

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol is designed to measure the effect of theophylline on HDAC activity in cell lysates.

Materials:

  • A549 cells or other relevant cell line

  • This compound

  • Lysis Buffer (10 mM Tris-HCl, pH 6.5, 50 mM sodium bisulfite, 1% Triton X-100, 10 mM MgCl₂, 8.6% sucrose, complete protease inhibitor cocktail)

  • Nuclear Wash Buffer (10 mM Tris-HCl, 13 mM EDTA, pH 7.4)

  • HDAC assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻³ M) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Nuclear Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Wash the nuclear pellet with Nuclear Wash Buffer.

    • Resuspend the nuclear pellet in the appropriate buffer for your HDAC assay kit.

  • HDAC Activity Measurement:

    • Perform the HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extract with a substrate that, when deacetylated by HDACs, produces a colorimetric or fluorescent signal.

    • Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the HDAC activity for each treatment group and normalize to the vehicle control.

    • Plot the dose-response curve to determine the EC50 of theophylline for HDAC activation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of theophylline on PDE activity.

Materials:

  • Purified PDE enzyme (e.g., from bovine brain or specific recombinant isoforms)

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • cAMP (substrate)

  • Snake venom nucleotidase

  • Inorganic pyrophosphatase

  • Reagent for phosphate detection (e.g., malachite green)

  • Microplate reader

Protocol:

  • Assay Preparation:

    • Prepare a solution of this compound at various concentrations.

    • Prepare the PDE enzyme solution in Assay Buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the PDE enzyme solution.

    • Add the this compound solutions or vehicle control to the wells.

    • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding cAMP.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Signal Detection:

    • Stop the reaction by adding a stop solution (if required by the kit).

    • Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP and pyrophosphate to adenosine and inorganic phosphate.

    • Add the phosphate detection reagent (e.g., malachite green) and incubate to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each theophylline concentration compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Adenosine Receptor Binding Assay

This competitive binding assay is used to determine the affinity of theophylline for adenosine receptors.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells stably expressing human A1 or A2A receptors).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of an unlabeled adenosine receptor agonist/antagonist like NECA).

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In test tubes, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the theophylline concentration.

    • Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cytokine Release Assay

This protocol measures the effect of theophylline on the release of pro- and anti-inflammatory cytokines from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-8, IL-10)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable incubation period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • Cytokine Measurement:

    • Perform ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the effect of theophylline on cytokine release compared to the stimulated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the induction of apoptosis by theophylline in inflammatory cells.

Materials:

  • Neutrophils or eosinophils isolated from human peripheral blood

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Incubate the isolated inflammatory cells with different concentrations of this compound for a specified duration (e.g., 18-24 hours). Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

    • Determine the dose-dependent effect of theophylline on the induction of apoptosis.

Mandatory Visualization

G cluster_0 Theophylline Anti-inflammatory Signaling Theophylline Theophylline HDAC HDAC Activation Theophylline->HDAC Activates Inflammatory_Genes Inflammatory Gene Transcription HDAC->Inflammatory_Genes Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect HDAC->Anti_inflammatory_Effect G cluster_1 Experimental Workflow: Cytokine Release Assay start Start culture_cells Culture Immune Cells (e.g., Macrophages) start->culture_cells pretreat Pre-treat with Theophylline culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform ELISA for Cytokines (TNF-α, IL-8, IL-10) collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end G cluster_2 Logical Relationship: Theophylline's MOA Theophylline Theophylline PDE_Inhibition PDE Inhibition Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline->Adenosine_Antagonism HDAC_Activation HDAC Activation Theophylline->HDAC_Activation Therapeutic_Effects Therapeutic Effects (Bronchodilation, Anti-inflammation) PDE_Inhibition->Therapeutic_Effects Adenosine_Antagonism->Therapeutic_Effects HDAC_Activation->Therapeutic_Effects

References

Theophylline Sodium Acetate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, is a compound with a long history of use in clinical settings, primarily for the management of respiratory diseases.[1] In the realm of cell culture, Theophylline and its salt, Theophylline Sodium Acetate, serve as valuable tools for investigating a variety of cellular processes. Its multifaceted mechanism of action, which includes inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs), makes it a subject of interest in numerous research areas, from inflammation and immunology to cancer biology.[1][2] this compound is often utilized for its enhanced solubility in aqueous solutions, facilitating its application in cell culture media.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, aimed at ensuring reproducibility and accuracy in research findings.

Mechanism of Action

Theophylline exerts its effects on cells through several key pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, Theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that can influence cell proliferation, inflammation, and apoptosis.[1][3]

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4][5][6] Adenosine is a signaling molecule involved in various physiological processes, including inflammation and neurotransmission. By blocking adenosine receptors, Theophylline can modulate these processes.[1][7]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, Theophylline has been shown to activate HDACs, particularly HDAC2.[8][9][10][11] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of inflammatory genes.[8][9] This action contributes to Theophylline's anti-inflammatory effects.

Data Presentation

Table 1: In Vitro Effects of Theophylline on Various Cell Lines
Cell LineConcentration RangeIncubation TimeObserved EffectsReference(s)
HeLa (Cervical Cancer) 5 mM24 hDown-regulation of SRSF3 expression, switch of p53 from alpha to beta isoform.[12]
MCF-7 (Breast Cancer) 10 mM24 hInduction of apoptosis and cellular senescence, decreased colony formation, G2/M cell cycle arrest.[13][14]
MCF-10A (Normal Breast) 10 mM24 hNo significant effect on cell proliferation or morphology.[12][13]
MDA-MB-231 (Breast Cancer) 10 mM24 hNo significant effect on p53 or SRSF3.[13]
A549 (Lung Carcinoma) 0-500 µM2 hInhibition of NF-κB activation and I-κBα degradation, decreased IL-6 levels.[2]
Human Bronchial Epithelial Cells (HBECs) 10⁻⁵ MOvernightPotentiated the anti-inflammatory effects of corticosteroids.[15]
Neutrophils Not Specified16 hAugmentation of apoptosis via adenosine A2A receptor antagonism.[7]
Progenitor Cells (from asthmatic subjects) 5 and 20 µg/ml14 daysInhibition of colony formation and increased apoptosis.[3][16]
Table 2: Therapeutic and Experimental Concentrations of Theophylline
ApplicationConcentration RangeUnitReference(s)
Therapeutic Range (Adults, Asthma) 5-15µg/mL[17]
Therapeutic Range (Children, Asthma) 5-10µg/mL[17]
Therapeutic Level (General) 10-20mcg/mL[17][18]
Toxic Level >20mcg/mL[17][18]
In Vitro PDE Inhibition 1-1000µM[2]
In Vitro HDAC Activation 10⁻⁶ - 10⁻⁵M[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 100 mM).

  • Calculate the required mass of this compound powder using its molecular weight.

  • In a sterile tube, dissolve the calculated mass of this compound in the appropriate volume of sterile water or PBS.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipettes and tips

Procedure:

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Remove the old medium from the cell culture vessels.

  • Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if applicable).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Proceed with downstream assays such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or protein/gene expression analysis.

Mandatory Visualizations

Theophylline_Signaling_Pathways cluster_0 Phosphodiesterase Inhibition cluster_1 Adenosine Receptor Antagonism cluster_2 Histone Deacetylase Activation Theophylline_PDE Theophylline PDE Phosphodiesterase (PDE) Theophylline_PDE->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_PDE Cellular Response (e.g., Decreased Inflammation, Bronchodilation) PKA->Cellular_Response_PDE Theophylline_AR Theophylline Adenosine_Receptor Adenosine Receptor Theophylline_AR->Adenosine_Receptor antagonizes Adenosine Adenosine Adenosine->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Cellular_Response_AR Cellular Response (e.g., Modulation of Inflammation) G_Protein->Cellular_Response_AR Theophylline_HDAC Theophylline HDAC Histone Deacetylase (HDAC) Theophylline_HDAC->HDAC activates Histones Acetylated Histones HDAC->Histones deacetylates Chromatin Condensed Chromatin Histones->Chromatin Gene_Expression Decreased Inflammatory Gene Expression Chromatin->Gene_Expression

Caption: Major signaling pathways modulated by Theophylline in a cellular context.

Experimental_Workflow cluster_assays Examples of Downstream Assays Start Start: Cell Seeding Incubation1 Overnight Incubation (37°C, 5% CO2) Start->Incubation1 Preparation Prepare Theophylline Working Solutions Incubation1->Preparation Treatment Cell Treatment Incubation1->Treatment Preparation->Treatment Incubation2 Incubation (Defined Period) Treatment->Incubation2 Analysis Downstream Analysis Incubation2->Analysis Viability Cell Viability Assay (MTT, Trypan Blue) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis Gene_Expression Gene/Protein Expression (qPCR, Western Blot) Analysis->Gene_Expression

Caption: General experimental workflow for cell treatment with Theophylline.

References

Application Note & Protocol: Quantification of Theophylline in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Due to its narrow therapeutic index (typically 10-20 µg/mL in serum), monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for the quantification of theophylline in various biological matrices, including plasma, serum, urine, and saliva.[1][3][4] This document provides detailed protocols for the determination of theophylline in biological samples using HPLC.

Theophylline Sodium Acetate is a soluble form of theophylline, and in biological fluids, it dissociates to theophylline. Therefore, the methods described below are suitable for the quantification of theophylline following administration of this compound.

Principle

The method involves the extraction of theophylline and an internal standard (IS) from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection. The choice of extraction method and internal standard can be adapted based on the specific requirements of the study and the biological matrix being analyzed.

Experimental Protocols

Materials and Reagents
  • Theophylline (analytical standard)

  • Internal Standard (e.g., Hydroxyethyl theophylline, Theobromine, or Phenacetin)[3][5][6]

  • HPLC grade Methanol[3][7]

  • HPLC grade Acetonitrile[3][8]

  • HPLC grade water[3]

  • Reagents for sample preparation (e.g., Trichloroacetic acid (TCA), Zinc Sulfate, Chloroform, Isopropanol, Ethyl acetate)[3][6][9]

  • Biological matrix (plasma, serum, urine) from a drug-free source for preparation of calibration standards and quality control samples.

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[1][3]

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (if required)

Preparation of Solutions
  • Stock Solutions (Theophylline and Internal Standard): Prepare individual stock solutions of theophylline and the internal standard (e.g., 1 mg/mL) in methanol.[3][6] These solutions should be stored at 2-8°C.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent to desired concentrations for spiking into the biological matrix to create calibration standards and quality control (QC) samples.[1][3]

  • Mobile Phase: A common mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. For example, a mobile phase of water:acetonitrile (96:4 v/v) with the pH adjusted to 4.2 with glacial acetic acid can be used.[3] All mobile phases should be filtered through a 0.45 µm filter and degassed before use.[3]

Sample Preparation

The selection of a sample preparation method is critical for removing interfering substances from the biological matrix. Below are three common methods.

This is a simple and rapid method suitable for plasma and serum samples.[3]

  • To 200 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 760 µL of 2% zinc sulfate solution to precipitate proteins.[3] Alternatively, other precipitating agents like acetonitrile or trichloroacetic acid (TCA) can be used.[5][9][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.

LLE offers a cleaner extract compared to protein precipitation.

  • To 1 mL of plasma, serum, or urine sample in a glass tube, add a known amount of the internal standard.

  • Add 5 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol (75:25 v/v) or ethyl acetate).[6][11]

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

SPE provides the cleanest samples and can be used to concentrate the analyte.[12][13]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute theophylline and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC Method Parameters

The following table summarizes typical HPLC parameters for the quantification of theophylline.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[1][3]
Mobile Phase Isocratic mixture of Water and Acetonitrile (e.g., 96:4 v/v) or Methanol and Water (e.g., 60:40 v/v)[1][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
UV Detection Wavelength 272 nm or 280 nm[1][3][4]
Column Temperature Ambient or controlled at 25°C
Internal Standard Hydroxyethyl theophylline or Theobromine[3][5]

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking drug-free biological matrix with known concentrations of theophylline. The concentration range should cover the expected therapeutic levels.

AnalyteMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)
TheophyllineRabbit Plasma0.1 - 25[3]> 0.99[3]
TheophyllineHuman Plasma1 - 50[1]> 0.98[11]
TheophyllineHuman Urine1 - 50[1]> 0.99
Method Validation Parameters

The method should be validated for its accuracy, precision, recovery, and limit of quantification (LOQ).

ParameterPlasmaUrineSaliva
Recovery (%) 94.85[1]101.39[1]100.45[1]
Intra-day Precision (%RSD) < 10%[3]< 5%< 5%
Inter-day Precision (%RSD) < 10%[3]< 10%< 15%
Limit of Quantification (LOQ) (µg/mL) 3.1[1]1.1[1]1.9[1]

Visualizations

Experimental Workflow Diagrams

G Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample 200 µL Plasma/Serum Add_IS Add Internal Standard Sample->Add_IS Add_Precipitant Add Protein Precipitant (e.g., Zinc Sulfate) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into HPLC Collect_Supernatant->Inject HPLC HPLC System (C18 Column, UV Detector) Inject->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Protein Precipitation Workflow for Sample Preparation.

G Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample 1 mL Biological Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (e.g., Chloroform:Isopropanol) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject HPLC HPLC System (C18 Column, UV Detector) Inject->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Liquid-Liquid Extraction Workflow for Sample Preparation.

G Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject HPLC HPLC System (C18 Column, UV Detector) Inject->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Solid-Phase Extraction Workflow for Sample Preparation.

References

Application Notes and Protocols: Theophylline Sodium Acetate in Phosphodiesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are largely attributed to its role as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects including smooth muscle relaxation and reduced inflammation.[1][4] Theophylline sodium acetate is a salt form of theophylline, often used in experimental settings for its solubility.

These application notes provide a comprehensive overview of the use of this compound in phosphodiesterase inhibition assays, including detailed experimental protocols and data presentation.

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, thereby terminating their signaling pathways. Different families of PDEs (PDE1-PDE11) exhibit varying specificities for cAMP and cGMP. Theophylline is known to be a non-selective PDE inhibitor, affecting multiple PDE families, primarily PDE3 and PDE4, and to a lesser extent, other isoforms.[4] This non-selective inhibition leads to a broad range of physiological effects.

Signaling Pathway of PDE Inhibition

The inhibition of PDEs by this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation triggers downstream signaling cascades, as depicted in the following pathway diagram.

cAMP and cGMP Signaling Pathway and PDE Inhibition cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway cluster_pde Phosphodiesterase Action AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE Phosphodiesterases (PDEs) cAMP->PDE Hydrolysis CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activation cGMP->PDE Hydrolysis SmoothMuscle Smooth Muscle Relaxation PKG->SmoothMuscle AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Theophylline Theophylline Sodium Acetate Theophylline->PDE Inhibition

Caption: cAMP and cGMP signaling pathways and the inhibitory action of Theophylline.

Data Presentation: this compound Inhibition Profile

Theophylline is a non-selective phosphodiesterase inhibitor. While its inhibitory activity across all PDE families is widely acknowledged, comprehensive and directly comparable IC50 values are not consistently reported in the literature. The following table summarizes the available quantitative and qualitative data on the inhibitory effects of theophylline on various PDE isozymes.

PDE IsozymeSubstrateTheophylline IC50 (µM)Notes
PDE3 cAMP, cGMPNot consistently reportedTheophylline is known to be an inhibitor of PDE3.[4]
PDE4 cAMPNot consistently reportedTheophylline is known to be an inhibitor of PDE4.[4]
PDE7A cAMP343.5

IC50 values can vary depending on the assay conditions, enzyme source, and substrate concentration.

Experimental Protocols

A variety of assay formats can be used to measure phosphodiesterase activity and the inhibitory effects of compounds like this compound. The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment. Below are detailed protocols for common PDE inhibition assays.

General Experimental Workflow

The general workflow for a phosphodiesterase inhibition assay involves the incubation of the PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of an inhibitor. The amount of product formed is then quantified.

General Workflow for PDE Inhibition Assay Start Start PrepareReagents Prepare Reagents (Buffer, PDE Enzyme, Substrate, This compound) Start->PrepareReagents AssaySetup Assay Setup in Microplate (Control, Blank, Test Wells) PrepareReagents->AssaySetup AddInhibitor Add this compound (or other inhibitors) to test wells AssaySetup->AddInhibitor AddEnzyme Add PDE Enzyme to all wells (except blank) AddInhibitor->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate (cAMP or cGMP) to initiate reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detection of Product (e.g., Fluorescence, Luminescence, Radioactivity, Absorbance) StopReaction->Detection DataAnalysis Data Analysis (Calculate % inhibition, IC50) Detection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for a typical phosphodiesterase inhibition assay.

Protocol 1: Fluorescence Polarization (FP) Based PDE Assay

This is a homogeneous assay format that is well-suited for high-throughput screening.

Materials:

  • PDE enzyme of interest

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Binding agent (specific for the fluorescent product)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • This compound stock solution

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the PDE enzyme to the desired concentration in assay buffer.

    • Dilute the fluorescently labeled substrate in assay buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound solutions or vehicle control to the wells of the microplate.

    • Add 10 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of the binding agent solution.

    • Incubate for an additional 15 minutes at room temperature.

    • Read the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Colorimetric PDE Assay

This method relies on the detection of the phosphate group produced after the hydrolysis of the cyclic nucleotide.

Materials:

  • PDE enzyme of interest

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • This compound stock solution

  • 96-well clear microplates

  • Microplate reader (absorbance)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the PDE enzyme to the desired concentration in assay buffer.

    • Prepare a solution of cAMP or cGMP in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the diluted this compound solutions or vehicle control to the wells of the microplate.

    • Add 10 µL of the PDE enzyme solution to all wells except the "no enzyme" control.

    • Add 10 µL of 5'-Nucleotidase to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the cAMP or cGMP substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the phosphate detection reagent.

    • Incubate at room temperature for 15-20 minutes.

    • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the amount of phosphate produced.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 3: Radiolabeled PDE Assay

This is a highly sensitive method that uses a radiolabeled substrate.

Materials:

  • PDE enzyme of interest

  • [³H]-cAMP or [³H]-cGMP

  • Unlabeled cAMP or cGMP

  • Snake venom 5'-nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • This compound stock solution

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the PDE enzyme in assay buffer.

    • Prepare a substrate solution containing a mixture of [³H]-cAMP or [³H]-cGMP and unlabeled cyclic nucleotide in assay buffer.

  • Assay Protocol:

    • In microcentrifuge tubes, add 50 µL of the diluted this compound solutions or vehicle control.

    • Add 50 µL of the PDE enzyme solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction by boiling the tubes for 2 minutes.

    • Cool the tubes on ice.

    • Add 25 µL of snake venom 5'-nucleotidase and incubate at 37°C for 10 minutes.

    • Add 400 µL of a slurry of the anion-exchange resin to each tube to bind the unreacted substrate.

    • Centrifuge the tubes to pellet the resin.

    • Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside product) to a scintillation vial.

    • Add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

This compound serves as a valuable tool for studying phosphodiesterase activity due to its well-established, non-selective inhibitory properties. The selection of an appropriate assay methodology will depend on the specific research goals and available resources. The protocols provided herein offer detailed guidance for conducting robust and reliable PDE inhibition assays to characterize the effects of this compound and other potential PDE inhibitors. These studies are essential for understanding the therapeutic potential and mechanism of action of such compounds in various physiological and pathological processes.

References

Application Notes and Protocols: Theophylline Sodium Acetate Preparation for Animal Model Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Theophylline, a methylxanthine compound found in tea, is widely used in research and clinical settings as a bronchodilator, diuretic, and cardiac stimulant.[1] Its primary mechanisms of action include inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and activation of histone deacetylase (HDAC).[1][2][3] Theophylline Sodium Acetate is an equimolar mixture of theophylline sodium and sodium acetate, which enhances the aqueous solubility of theophylline.[1] This document provides detailed protocols for the preparation and administration of this compound for use in various animal models, ensuring consistency and reproducibility in preclinical research.

Physicochemical Properties and Solubility

Theophylline itself has limited water solubility, but its salt forms, such as this compound, are more soluble.[1][4]

PropertyDescriptionReference(s)
Chemical Composition An equimolar mixture of theophylline sodium and sodium acetate, containing one molecule of water.[1]
Appearance White, odorless, crystalline powder with a bitter taste.[1]
Solubility Soluble in approximately 25 parts of water. Insoluble in alcohol, chloroform, or ether.[1]
Stability Solutions should be protected from light to prevent potential discoloration.[5] Store injectable solutions at 20°C to 25°C and protect from freezing. Do not use if crystals precipitate.[6][5][6]
Mechanism of Action Non-selective phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, histone deacetylase (HDAC) activator.[1][2][7]
Recommended Dosages and Administration Routes

Dosage can vary significantly depending on the animal model, research objective, and administration route. Linear pharmacokinetics in rats are generally observed for doses not exceeding 10 mg/kg.[8]

SpeciesRoute of AdministrationRecommended Dosage RangeNotesReference(s)
Mouse Intraperitoneal (IP)10 mg/kgUsed in a study investigating remyelination, administered daily.[9]
Rat Oral (PO)10 mg/kg, every 12 hoursStandard dosage recommendation.[6]
Rat Oral (PO)6 - 115 mg/kgA dose-dependent elimination study found that linear pharmacokinetics apply only to doses up to 10 mg/kg.[8]
Dog Oral (PO)20 - 160 mg/kgAn acute toxicity study found that toxicity occurs at higher plasma concentrations in dogs (37–60 µg/ml) compared to humans (>20 µg/ml).[10]
Camel Intravenous (IV)2.36 - 7.5 mg/kgA pharmacokinetic study recommended a dosage of 7.5 mg/kg every 12 hours to achieve therapeutic serum concentrations.[11]
Calf Oral (PO)28 mg/kg, once dailyUsed as an ancillary therapeutic agent for bovine respiratory disease.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

This protocol describes the preparation of a sterile 10 mg/mL stock solution. Adjustments can be made based on the desired final concentration and dosage volume.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI) or sterile 0.9% saline

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringes (10 mL, 5 mL, 1 mL)

  • Sterile needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculation: Determine the required mass of this compound. For a 10 mg/mL solution in a 20 mL final volume, you will need 200 mg.

  • Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add a portion (e.g., 15 mL) of sterile WFI or saline to the conical tube. Vortex thoroughly until the powder is completely dissolved. This compound is soluble in about 25 parts water, so ensure sufficient solvent is used.[1]

  • Volume Adjustment: Add the remaining vehicle to reach the final desired volume (20 mL). Mix gently to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile 10 mL syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.

  • Filtering: Filter the solution into a new, sterile vial. This step ensures the final preparation is sterile for parenteral administration.[13][14]

  • Storage: Store the final sterile solution at controlled room temperature (20°C to 25°C), protected from light.[6] Do not use if precipitate forms.

G Workflow for Preparation of this compound Solution cluster_prep Preparation cluster_sterile Sterilization Calculate 1. Calculate Mass Weigh 2. Weigh Powder Calculate->Weigh Dissolve 3. Dissolve in Vehicle Weigh->Dissolve Adjust 4. Adjust to Final Volume Dissolve->Adjust Draw 5. Draw into Syringe Adjust->Draw Filter 6. Sterile Filter (0.22 µm) Draw->Filter Collect 7. Collect in Sterile Vial Filter->Collect Store 8. Store Properly Collect->Store

Figure 1. General workflow for preparing a sterile solution of this compound.
Protocol 2: Oral Gavage (PO) Administration in Rodents

Oral gavage is a common method for precise oral dosing in rodents.[15] Using palatable mixtures or training animals to drink from a syringe are preferred alternatives to reduce stress.[16]

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved for mice; 18-gauge for rats)[15]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Weighing: Weigh the animal to calculate the precise injection volume.

  • Dose Calculation: Volume (mL) = (Animal Weight (kg) x Dosage (mg/kg)) / Concentration (mg/mL).

  • Syringe Preparation: Draw the calculated volume into the syringe. Ensure all air bubbles are removed.

  • Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruffing the back of the neck is effective.

  • Gavage: Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. The animal should swallow the tube as it is advanced.

  • Administration: Once the needle is in the stomach, administer the solution slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[16]

Protocol 3: Intraperitoneal (IP) Injection in Rodents

IP injection is a common route for systemic administration.[17] Care must be taken to avoid injecting into abdominal organs.[18]

Materials:

  • Sterile, prepared this compound solution (warmed to room/body temperature)[18]

  • Sterile syringe and needle (see table below)

  • Animal scale

SpeciesNeedle GaugeMaximum Injection VolumeReference(s)
Mouse 25-27 G< 10 mL/kg[17]
Rat 23-25 G< 10 mL/kg[17]

Procedure:

  • Dose Calculation: Calculate the required volume based on the animal's weight.

  • Restraint: Restrain the animal with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be administered in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[17]

  • Injection: Insert the needle, bevel up, at a 30-40° angle into the identified site.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).

  • Administration: Inject the solution smoothly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Theophylline Signaling Pathways

Theophylline exerts its effects through multiple cellular pathways. It acts as a non-selective inhibitor of phosphodiesterases (PDEs), which increases intracellular cyclic AMP (cAMP). It also blocks adenosine receptors and, at low doses, activates histone deacetylase 2 (HDAC2), which is implicated in myelination processes.[2][7][19]

G Key Signaling Pathways of Theophylline cluster_pde PDE Inhibition cluster_adenosine Adenosine Receptor Antagonism cluster_hdac HDAC Activation Theophylline Theophylline PDE Phosphodiesterases (PDEs) Theophylline->PDE inhibits AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Theophylline->AdenosineReceptor antagonizes HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 activates cAMP ↑ intracellular cAMP Bronchodilation Smooth Muscle Relaxation (Bronchodilation) cAMP->Bronchodilation CNS_Stimulation CNS Stimulation Cardiac Stimulation Sox10 ↑ Sox10 Stability HDAC2->Sox10 Myelination ↑ Myelination Gene Expression (e.g., Krox20, P0) Sox10->Myelination

Figure 2. Theophylline's multi-target mechanism of action.

References

Application Notes and Protocols for In Vivo Studies of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies investigating the anti-inflammatory and bronchodilatory effects of Theophylline Sodium Acetate. The methodologies are based on established animal models of airway inflammation and hyperresponsiveness.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are attributed to multiple mechanisms of action, including inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[2][3] this compound is a soluble salt form of theophylline, described as an equimolar mixture of theophylline sodium and sodium acetate, which facilitates its administration in aqueous solutions.[2]

These protocols detail the use of this compound in rodent models to assess its efficacy in mitigating key features of asthma and lung inflammation.

Data Presentation

The following tables summarize key quantitative data derived from in vivo studies with theophylline, providing a reference for dose selection and expected outcomes.

Table 1: Theophylline Dosage and Effects in Rodent Models

Animal ModelSpeciesRoute of AdministrationTheophylline Dose RangeObserved EffectsReference(s)
Toxicity StudyRat (F344)Gavage (in corn oil)12.5 - 400 mg/kg/dayAcute toxicity at 400 mg/kg. Weight gain depression at higher doses.[4]
Toxicity StudyMouse (B6C3F1)Gavage (in corn oil)12.5 - 400 mg/kg/dayLess sensitive than rats; 400 mg/kg was acutely toxic.[4]
Anti-inflammatoryRatp.o.100 mg/kgSignificant anti-inflammatory activity in a carrageenan-induced paw edema model.[5]
Behavioral StudyRats.c.3 - 30 mg/kgBehavioral activation observed.[6]

Table 2: Pharmacokinetic Parameters of Theophylline in Rats

ParameterValueConditionReference(s)
Elimination Half-life~70 minutesDoses ≤ 10 mg/kg[7]
Elimination Half-life~4 hours (initial)Doses of 52 or 115 mg/kg[7]
PharmacokineticsLinearDoses not exceeding 10 mg/kg[7]
PharmacokineticsCapacity-limitedDoses above 10 mg/kg[7]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Lung Injury Model in Rats

This protocol describes the induction of acute lung injury using LPS and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Anesthetics (e.g., ketamine/xylazine)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Myeloperoxidase (MPO) activity assay kit

  • Evans blue dye

Experimental Workflow:

LPS_Workflow cluster_acclimatization Acclimatization (1 week) cluster_grouping Animal Grouping (n=6-8/group) cluster_treatment Treatment & Induction cluster_endpoints Endpoint Analysis (24 hours post-LPS) Acclimatize House rats under standard conditions groups Control (Saline) LPS + Vehicle LPS + this compound Acclimatize->groups Randomize Treatment Administer this compound (i.p.) or Vehicle groups->Treatment Induction Induce lung injury with LPS (intratracheal instillation, 3 mg/kg) 1 hour post-treatment Treatment->Induction Sacrifice Euthanize animals Induction->Sacrifice BALF Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF Lungs Harvest lung tissue Sacrifice->Lungs Analysis Analyze BALF for cell count and cytokines (ELISA) Analyze lung tissue for MPO activity and histology BALF->Analysis Lungs->Analysis

Caption: Workflow for LPS-induced lung injury study.

Detailed Steps:

  • Animal Acclimatization: House male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign rats to the following groups (n=6-8 per group):

    • Control group: Intratracheal saline.

    • LPS + Vehicle group: Intraperitoneal (i.p.) vehicle followed by intratracheal LPS.

    • LPS + this compound group: i.p. This compound followed by intratracheal LPS.

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in pyrogen-free saline for injection. A typical dose to investigate would be in the range of 10-50 mg/kg.

  • Drug Administration: Administer the prepared this compound solution or vehicle (saline) via i.p. injection.

  • Induction of Lung Injury: One hour after drug administration, anesthetize the rats and instill LPS (3 mg/kg in sterile saline) intratracheally.[8]

  • Endpoint Collection: 24 hours after LPS instillation, euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect BAL fluid (BALF).

  • Tissue Collection: Harvest the lungs for histological analysis and biochemical assays.

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts on the BALF. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Lung Tissue Analysis: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Process another portion for histopathological examination (H&E staining).

Protocol 2: Evaluation of Bronchodilatory Effects in an Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol outlines the induction of an allergic asthma phenotype in mice and the assessment of this compound's ability to reduce airway hyperresponsiveness.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Methacholine

  • Whole-body plethysmograph or forced oscillation technique equipment (e.g., FlexiVent)

  • Sterile saline

Experimental Workflow:

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment_measurement Treatment & Measurement cluster_analysis Endpoint Analysis Sens1 Day 0: Sensitize with OVA/Alum (i.p.) Sens2 Day 14: Boost with OVA/Alum (i.p.) Sens1->Sens2 Challenge Days 21-23: Challenge with aerosolized OVA Sens2->Challenge Treatment Day 24: Administer this compound (i.p.) or Vehicle Challenge->Treatment AHR Measure Airway Hyperresponsiveness (AHR) to methacholine Treatment->AHR Sacrifice Euthanize animals AHR->Sacrifice BALF Collect BALF for cell and cytokine analysis Sacrifice->BALF Lungs Harvest lungs for histology Sacrifice->Lungs

Caption: Workflow for OVA-induced asthma study in mice.

Detailed Steps:

  • Sensitization:

    • Day 0: Sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL saline.

    • Day 14: Administer a booster i.p. injection of 20 µg OVA in alum.

  • Challenge:

    • Days 21, 22, and 23: Expose the sensitized mice to an aerosol of 1% OVA in saline for 30 minutes.

  • Drug Administration:

    • Day 24: Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle (saline) 1 hour before the assessment of airway hyperresponsiveness.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • Anesthetize the mice and place them in a whole-body plethysmograph or connect them to a forced oscillation system.[4][9]

    • Establish a stable baseline reading.

    • Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.[10][11]

  • Endpoint Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage to collect BALF for differential cell counts and cytokine analysis (e.g., IL-4, IL-5, IL-13).

    • Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (PAS staining).

Signaling Pathways

Theophylline exerts its effects through multiple signaling pathways. The following diagram illustrates the key mechanisms of action.

Theophylline_MoA cluster_pde Phosphodiesterase (PDE) Inhibition cluster_adenosine Adenosine Receptor Antagonism cluster_hdac Histone Deacetylase (HDAC) Activation Theophylline Theophylline PDE PDE3, PDE4 Theophylline->PDE Inhibits AdenosineR Adenosine A1, A2A, A2B Receptors Theophylline->AdenosineR Antagonizes HDAC ↑ HDAC2 Activity Theophylline->HDAC Activates cAMP ↑ cAMP PKA ↑ PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation ↓ Inflammation PKA->Inflammation Adenosine_Effects ↓ Bronchoconstriction ↓ Inflammatory Mediator Release Inflammatory_Genes ↓ Inflammatory Gene Expression

Caption: Key mechanisms of action of Theophylline.

These detailed protocols and supporting information are intended to guide researchers in the design and execution of in vivo studies to evaluate the therapeutic potential of this compound. Proper ethical considerations and adherence to animal welfare guidelines are paramount in conducting such research.

References

Application of Theophylline Sodium Acetate in Respiratory Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, the active component of Theophylline Sodium Acetate, has been a cornerstone in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many years.[1][2] While its use as a primary bronchodilator has evolved with the advent of more targeted therapies, recent research has refocused on its potent anti-inflammatory and immunomodulatory properties, especially at lower concentrations.[3] This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted roles of this compound in respiratory disease models.

Application Notes

This compound offers a broad spectrum of research applications in respiratory diseases, primarily stemming from its complex mechanisms of action. These include:

  • Bronchodilation: By inhibiting phosphodiesterases (PDEs) III and IV, theophylline increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscles.[1][3][4]

  • Anti-inflammatory Effects: At lower, sub-bronchodilator concentrations, theophylline exhibits significant anti-inflammatory activity. This is mediated through several pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of histone deacetylase-2 (HDAC2), which is crucial for reducing the expression of inflammatory genes.[1][5][6]

  • Immunomodulation: Theophylline can modulate the immune response by increasing the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

  • Adenosine Receptor Antagonism: Theophylline also acts as a non-selective adenosine receptor antagonist, contributing to its effects on airway responsiveness.[1][4]

These mechanisms make this compound a valuable tool for studying the pathophysiology of asthma and COPD, investigating novel anti-inflammatory pathways, and exploring potential therapeutic synergies with other drugs, such as corticosteroids.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of theophylline on key clinical endpoints in patients with asthma and COPD.

Table 1: Effect of Theophylline on Forced Expiratory Volume in 1 second (FEV1) in Patients with Stable COPD

Study / ComparisonNumber of PatientsTheophylline DoseDuration of TreatmentMean Difference in FEV1 (L) (95% CI)p-valueReference
Theophylline + β2-agonists vs. Placebo8 studies included in meta-analysisVariedVaried0.27 (0.11 to 0.43)<0.05[7]
Theophylline + Salbutamol vs. Placebo24Theophylline + Salbutamol2 weeksSignificant increase<0.001[7]
Theophylline vs. Salbutamol vs. Combination25Theophylline, Salbutamol, or bothNot specified13.5% (Theo), 16.2% (Sal), 31.3% (Combo) improvementNot specified[7]
Additional Theophylline to Inhaled Therapy1086OralVaried0.08 (0.06 to 0.09)<0.00001[4]

Table 2: Effect of Theophylline on Exacerbation Rates in Patients with COPD

Study / ComparisonNumber of PatientsTheophylline DoseDuration of TreatmentOutcome MeasureResult (95% CI)p-valueReference
Low-dose Theophylline + ICS vs. Placebo + ICS1567Low-dose1 yearMean exacerbations per year2.24 (Theo) vs 2.23 (Placebo)Not significant[1]
Theophylline vs. No Theophylline2992 (matched)First prescription42 monthsHazard Ratio for exacerbation1.41 (1.24 to 1.60)Not specified[2]
Theophylline + Prednisone vs. Placebo1142100 mg twice daily48 weeksAnnualised exacerbation rate0.89 (Theo+Pred) vs 1.00 (Placebo)Not significant
Theophylline + Placebo vs. Placebo1142100 mg twice daily48 weeksAnnualised exacerbation rate0.86 (Theo+Plac) vs 1.00 (Placebo)0.101
Additional Theophylline to Inhaled Therapy2450OralVariedOdds Ratio for exacerbation0.75 (0.60 to 0.94)0.01[4]
Low-dose Theophylline + ICS vs. ICS alone200200 mg twice daily6 monthsMean number of exacerbations2.27 (Theo+ICS) vs 2.76 (ICS)<0.0001[8]

Table 3: Effect of Theophylline on Lung Function in Patients with Asthma

Study / ComparisonNumber of PatientsTheophylline DoseDuration of TreatmentOutcome MeasureResultp-valueReference
Theophylline vs. Beta-2 agonistsMeta-analysisVariedVariedFEV1 improvementBeta-2 agonists superior0.002[9]
Theophylline + ICS vs. ICS alone202Not specified4 weeksFVC, FEV1, PEFIncreased in combination group<0.05[10]

Experimental Protocols

In Vitro Studies: Human Bronchial Epithelial Cells

Objective: To investigate the anti-inflammatory effects of this compound on human bronchial epithelial cells (HBECs) by assessing the inhibition of pro-inflammatory signaling pathways.

Cell Culture:

  • Culture primary human bronchial epithelial cells (HNBEC) or a suitable cell line (e.g., A549, 16HBE14o-, or Calu-3) in the appropriate culture medium as recommended by the supplier.[11]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in multi-well plates and allow them to reach 70-80% confluency.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_setup Cell Culture and Treatment cluster_analysis Analysis Culture Culture HBECs to 70-80% confluency Starve Serum-starve cells (e.g., 24h) Culture->Starve Pretreat Pre-treat with Theophylline (various concentrations) Starve->Pretreat Stimulate Stimulate with pro-inflammatory agent (e.g., TNF-α, LPS) Pretreat->Stimulate Lysate Prepare cell lysates Stimulate->Lysate ELISA ELISA for secreted cytokines (e.g., IL-8) Stimulate->ELISA Western Western Blot for NF-κB pathway proteins Lysate->Western HDAC HDAC Activity Assay Lysate->HDAC PDE PDE Activity Assay Lysate->PDE

Caption: Workflow for in vitro analysis of Theophylline's anti-inflammatory effects.

Protocol 1: NF-κB Activation Assay (Western Blot)

This protocol is adapted from studies demonstrating theophylline's inhibition of NF-κB activation.[12][13][14]

  • Cell Treatment:

    • Pre-treat serum-starved HBECs with varying concentrations of this compound (e.g., 10⁻⁵ M) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

    • Include appropriate vehicle and positive controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total IκBα, and p65 subunit of NF-κB overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Compare the levels of activated NF-κB pathway proteins in theophylline-treated cells to the stimulated control.

Protocol 2: Histone Deacetylase (HDAC) Activity Assay

This protocol is based on methods described for measuring theophylline's effect on HDAC activity.[5][15][16][17]

  • Nuclear Extract Preparation:

    • Following cell treatment as described above, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol.

  • HDAC Activity Measurement:

    • Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

    • Incubate a defined amount of nuclear extract with the HDAC substrate provided in the kit, in the presence or absence of theophylline.

    • Follow the manufacturer's instructions to stop the reaction and measure the signal (absorbance or fluorescence).

  • Data Analysis:

    • Calculate HDAC activity based on the standard curve provided with the kit.

    • Compare the HDAC activity in theophylline-treated samples to the control samples.

Protocol 3: Phosphodiesterase (PDE) Activity Assay

This protocol is based on general principles of PDE activity assays.[18][19][20]

  • Cell Lysate Preparation:

    • Prepare cell lysates from treated and control cells as described for the Western blot protocol.

  • PDE Activity Measurement:

    • Utilize a commercial PDE activity assay kit, which typically involves the use of a fluorescently labeled cAMP or cGMP substrate.

    • Incubate the cell lysate with the substrate in the presence or absence of theophylline.

    • The hydrolysis of the substrate by PDEs results in a change in fluorescence, which can be measured using a microplate reader.

  • Data Analysis:

    • Calculate PDE activity based on the rate of substrate hydrolysis.

    • Determine the inhibitory effect of theophylline on PDE activity by comparing it to the control.

In Vivo Studies: Animal Models of Respiratory Disease

Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an animal model of COPD.[21][22][23]

Animal Model:

  • Use a well-established model of COPD, such as chronic exposure of mice or guinea pigs to cigarette smoke, with or without the addition of an inflammatory stimulus like lipopolysaccharide (LPS).[23]

Experimental Workflow: In Vivo COPD Model

G cluster_induction COPD Induction cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize animals Expose Chronic cigarette smoke exposure (e.g., 4-8 weeks) Acclimatize->Expose LPS Optional: Intratracheal LPS instillation Expose->LPS Group Randomize into treatment groups (Vehicle, Theophylline) Expose->Group LPS->Group Administer Administer this compound (e.g., oral gavage, intraperitoneal) Group->Administer AHR Measure airway hyperresponsiveness Administer->AHR BALF Collect bronchoalveolar lavage fluid (BALF) AHR->BALF BALF_analysis Analyze BALF for inflammatory cells and cytokines BALF->BALF_analysis Histo Histological analysis of lung tissue BALF->Histo

Caption: Workflow for in vivo evaluation of Theophylline in a COPD model.

Protocol 4: Assessment of Airway Inflammation and Remodeling

  • Treatment:

    • Following the induction of COPD, administer this compound to the treatment group at a predetermined dose and route (e.g., daily oral gavage). The control group should receive the vehicle.

  • Bronchoalveolar Lavage (BAL):

    • At the end of the treatment period, euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.

    • Centrifuge the BAL fluid (BALF) to pellet the cells.

    • Count the total number of inflammatory cells (e.g., neutrophils, macrophages) in the BALF using a hemocytometer.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) in the BALF supernatant by ELISA.

  • Lung Histology:

    • Perfuse and fix the lungs with 4% paraformaldehyde.

    • Embed the lung tissue in paraffin and prepare thin sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess general inflammation and lung structure.

    • Use specific stains, such as Periodic acid-Schiff (PAS), to evaluate mucus production.

  • Data Analysis:

    • Compare the inflammatory cell counts, cytokine levels, and histological scores between the theophylline-treated and vehicle-treated groups.

Signaling Pathway Diagrams

Theophylline's Anti-inflammatory Mechanism via NF-κB Inhibition

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits pNFkB p-NF-κB (active) NFkB->pNFkB activation Nucleus Nucleus pNFkB->Nucleus Inflam_Genes Inflammatory Gene Expression Nucleus->Inflam_Genes Theophylline Theophylline Theophylline->IKK inhibits

Caption: Theophylline inhibits NF-κB activation by preventing IκB degradation.

Theophylline's Anti-inflammatory Mechanism via HDAC Activation

G Inflam_Stim Inflammatory Stimuli HAT Histone Acetyltransferase (HAT) Inflam_Stim->HAT Histone_Ac Histone Acetylation HAT->Histone_Ac promotes HDAC2 Histone Deacetylase 2 (HDAC2) HDAC2->Histone_Ac reverses Gene_Expr Inflammatory Gene Expression Histone_Ac->Gene_Expr Theophylline Theophylline Theophylline->HDAC2 activates G ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP hydrolyzes Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Theophylline Theophylline Theophylline->PDE inhibits

References

Application Note: Assessing Cell Viability Following Theophylline Sodium Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline, a methylxanthine compound, is widely used in the treatment of respiratory diseases due to its bronchodilator and anti-inflammatory effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3] Theophylline Sodium Acetate is a salt form of theophylline, used to improve its solubility and bioavailability. When assessing the cytotoxic or cytostatic effects of this compound, it is crucial to employ robust and reproducible cell viability assays.

This document provides detailed protocols for two standard cell viability assays—the MTT assay for metabolic activity and the Annexin V/PI staining assay for apoptosis detection—in the context of this compound treatment. It also summarizes key signaling pathways affected by theophylline and presents quantitative data from relevant studies.

A critical consideration when using this compound is the potential biological activity of the sodium acetate component itself. Studies have shown that sodium acetate can have a dose-dependent effect on cell proliferation, stimulating it at low concentrations (up to 12.5 mM) and inhibiting it at higher concentrations in certain cell lines.[4][5] Therefore, it is imperative to include a sodium acetate-only control group in experiments to distinguish the effects of theophylline from those of the acetate salt.

Theophylline: Mechanisms of Action on Cell Viability

Theophylline impacts cell viability through multiple signaling pathways. Its effects are complex and can be cell-type dependent. Key mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to increased intracellular cyclic AMP (cAMP) levels. This can activate Protein Kinase A (PKA), which is involved in cell cycle regulation and apoptosis.[1][2]

  • Adenosine Receptor Antagonism: By blocking adenosine receptors, theophylline can interfere with signals that regulate cell growth and inflammation.[2]

  • Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which leads to the deacetylation of histones and suppression of inflammatory gene expression.[1]

  • Induction of Apoptosis: Theophylline has been shown to induce apoptosis by modulating the expression of key regulatory proteins. This includes down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases, the executive enzymes of apoptosis.[6][7]

  • Inhibition of Pro-survival Pathways: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus and suppress STAT3 signaling, both of which are critical for the survival and proliferation of cancer cells.[1][6]

The following diagram illustrates a simplified overview of these interconnected pathways.

Theophylline_Pathway cluster_cAMP_PKA cAMP/PKA Pathway cluster_Apoptosis Apoptotic Regulation THEO Theophylline AR Adenosine Receptors THEO->AR Antagonizes PDE Phosphodiesterase (PDE) THEO->PDE Inhibits HDAC ↑ HDAC Activity THEO->HDAC Activates NFkB NF-κB Inhibition THEO->NFkB Inhibits STAT3 STAT3 Inhibition THEO->STAT3 Inhibits Bcl2 ↓ Bcl-2 THEO->Bcl2 cAMP ↑ cAMP PDE->cAMP Inhibits breakdown PKA ↑ PKA cAMP->PKA Activates Caspases ↑ Caspase Activation PKA->Caspases Proliferation ↓ Cell Proliferation & Inflammation HDAC->Proliferation NFkB->Proliferation STAT3->Proliferation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Theophylline's multi-pathway mechanism affecting cell viability.

Quantitative Data Summary

The following tables summarize the reported effects of theophylline on various cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: Theophylline IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Reference
A549 Non-Small Cell Lung 6.76 ± 0.25 µM Not Specified [8]
H460 Non-Small Cell Lung 5.93 ± 0.97 µM Not Specified [8]
MCF-7 Breast Cancer 12.61 ± 1.76 µM Not Specified [8]
SW480 Colon Cancer 15.66 ± 2.37 µM Not Specified [8]
Epithelial Tumour Cells Various ~2.5 mM 48 hours N/A*

Note: Data from a study abstract without a direct citation link in the provided search results.

Table 2: Pro-Apoptotic Effects of Theophylline

Cell Type Condition Theophylline Conc. Effect Reference
Neutrophils GM-CSF stimulated 0.1 mM Apoptosis increased from 18% to 38% [9]
Eosinophils GM-CSF stimulated 0.1 mM Apoptosis increased from 21% to 35% [9]

| Eosinophils | IL-5 stimulated | 0.1 mM | Apoptosis increased from 22% to 33% |[9] |

Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[10]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h to allow attachment) A->B C 3. Add this compound & Controls (Vehicle, Sodium Acetate) B->C D 4. Incubate (Desired exposure time, e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours at 37°C) E->F G 7. Add Solubilization Solution (e.g., 150µL DMSO or SDS-HCl) F->G H 8. Incubate & Shake (e.g., 15 min on orbital shaker) G->H I 9. Measure Absorbance (570 nm) H->I

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution)

  • Sodium Acetate (control stock solution)

  • Vehicle control (e.g., sterile PBS or DMSO)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.[11]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound and Sodium Acetate control in culture medium. Remove the old medium from the wells and add 100 µL of the treatment or control solutions. Also include a vehicle-only control.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • Add MTT Reagent: Following incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mixing: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13][14]

AnnexinV_Workflow A 1. Seed & Treat Cells (in 6-well plates) B 2. Harvest Cells (Collect supernatant & trypsinize adherent cells) A->B C 3. Wash Cells (e.g., twice with cold PBS) B->C D 4. Resuspend in Binding Buffer (~1 x 10^6 cells/mL) C->D E 5. Add Stains (FITC-Annexin V and Propidium Iodide) D->E F 6. Incubate (15 min at room temp, in the dark) E->F G 7. Add Binding Buffer (400µL to each tube) F->G H 8. Analyze by Flow Cytometry (within 1 hour) G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells cultured in 6-well plates and treated as described previously.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, Sodium Acetate control, vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.

  • Cell Harvesting:

    • For adherent cells, gently collect the culture supernatant, which contains floating apoptotic cells.

    • Wash the adherent layer with PBS, then detach the cells using trypsin.

    • Combine the trypsinized cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[13]

  • Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[15]

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible (ideally within one hour).

  • Analysis: Set up compensation and quadrants based on unstained, Annexin V-only, and PI-only controls.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Troubleshooting & Optimization

Optimizing Theophylline Sodium Acetate solubility for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility of Theophylline Sodium Acetate for the preparation of high-concentration stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

A1: this compound is soluble in approximately 25 parts of water, which corresponds to a solubility of about 40 mg/mL at room temperature.[1]

Q2: How does pH affect the solubility of this compound?

A2: Theophylline, the active component, is a weak acid with a pKa of approximately 8.7.[1][2] Therefore, its solubility is pH-dependent. In acidic solutions, theophylline is more protonated and tends to be more soluble. As the pH approaches the pKa and becomes more alkaline, theophylline becomes more ionized, which can influence its interaction with the sodium acetate salt and affect its overall solubility. One study on theophylline (not the sodium acetate salt) indicated that its solubility increases with a decrease in pH.[3]

Q3: How does temperature influence the solubility of this compound?

Q4: Can I use buffers other than sodium acetate to dissolve this compound?

A4: While this compound already contains sodium acetate, using a buffered solution can help maintain a stable pH, which is crucial for consistent solubility. Acetate buffers are a logical choice. If another buffer system is considered, it is important to assess its compatibility and potential for interactions that could lead to precipitation.

Q5: My this compound solution is cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit, temperature fluctuations, or a shift in pH. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Data Presentation

Table 1: Factors Affecting this compound Solubility

ParameterEffect on SolubilityRemarks
pH Solubility is pH-dependent. Generally, lower pH (more acidic) increases the solubility of theophylline.[3]The pKa of theophylline is approximately 8.7.[1][2] Maintaining a consistent pH is critical for reproducible concentrations.
Temperature Solubility generally increases with an increase in temperature.Avoid excessive heat, which could degrade the compound. Cooling a saturated solution may cause precipitation.
Solvent Soluble in water (approx. 40 mg/mL).[1] Sparingly soluble in ethanol.[4]The use of co-solvents should be carefully evaluated for compatibility and potential for precipitation upon dilution.
Concentration Exceeding the solubility limit will result in precipitation.It is crucial to work below the saturation point for the specific solvent and conditions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Acetate Buffer

This protocol describes the preparation of a 20 mg/mL stock solution, which is below the approximate solubility limit in water to ensure complete dissolution.

Materials:

  • This compound powder

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • Deionized Water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 0.1 M Sodium Acetate Buffer (pH 5.0):

    • Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of deionized water.

    • Adjust the pH to 5.0 by adding glacial acetic acid.

    • Bring the final volume to 1000 mL with deionized water.

    • Filter the buffer through a 0.22 µm filter.

  • Dissolve this compound:

    • Weigh 200 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the 0.1 M Sodium Acetate Buffer (pH 5.0).

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution, but avoid boiling.

    • Once dissolved, remove the stir bar and bring the final volume to 10 mL with the acetate buffer.

    • Mix the solution thoroughly by inverting the flask several times.

  • Storage:

    • Store the stock solution at 2-8°C, protected from light.

    • Visually inspect for any signs of precipitation before use.

Protocol 2: Determining the Approximate Maximum Solubility in a Specific Buffer

This protocol provides a method to estimate the saturation solubility of this compound in a buffer of your choice.

Materials:

  • This compound powder

  • Your chosen buffer

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or incubator shaker

  • Spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Prepare a Slurry:

    • Add an excess amount of this compound powder to a microcentrifuge tube (e.g., 50 mg to 1 mL of your buffer).

  • Equilibration:

    • Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C).

    • Incubate for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium. Ensure continuous mixing.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved powder.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with your buffer to a concentration that is within the linear range of your analytical method.

  • Concentration Measurement:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

  • Calculate Solubility:

    • Back-calculate the original concentration in the supernatant to determine the solubility.

Mandatory Visualizations

experimental_workflow cluster_prep Protocol 1: Stock Solution Preparation cluster_solubility Protocol 2: Solubility Determination prep_buffer Prepare 0.1 M Sodium Acetate Buffer (pH 5.0) weigh_tsa Weigh Theophylline Sodium Acetate dissolve Dissolve in Buffer with Stirring weigh_tsa->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume store Store at 2-8°C, Protected from Light adjust_volume->store prepare_slurry Prepare Slurry (Excess TSA in Buffer) equilibrate Equilibrate at Constant Temperature prepare_slurry->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_conc Measure Concentration (e.g., HPLC/UV-Vis) collect_supernatant->measure_conc calculate Calculate Solubility measure_conc->calculate

Caption: Experimental workflows for preparing a stock solution and determining solubility.

troubleshooting_guide start Precipitate Observed in Stock Solution check_conc Is the concentration near the solubility limit (~40 mg/mL)? start->check_conc check_temp Was the solution stored at a lower temperature? check_conc->check_temp No solution_high_conc Action: Prepare a more dilute stock solution. check_conc->solution_high_conc Yes check_ph Has the pH of the solution changed? check_temp->check_ph No solution_warm Action: Gently warm the solution (e.g., 37°C) with agitation. check_temp->solution_warm Yes check_evaporation Was there solvent evaporation during storage? check_ph->check_evaporation No solution_buffer Action: Use a buffered solvent to maintain stable pH. check_ph->solution_buffer Yes solution_seal Action: Ensure proper sealing of the storage container. check_evaporation->solution_seal Yes end_node Precipitate Redissolved check_evaporation->end_node No solution_high_conc->end_node solution_filter Action: If redissolved, filter through a 0.22 µm filter. solution_warm->solution_filter solution_buffer->end_node solution_seal->end_node solution_filter->end_node

Caption: Troubleshooting guide for precipitation issues in stock solutions.

References

How to prevent Theophylline Sodium Acetate precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Theophylline Sodium Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and precipitation in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to Theophylline?

This compound is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water.[1][2] Theophylline itself is only slightly soluble in water.[3][4] The salt form, this compound, is significantly more soluble, dissolving in about 25 parts water.[5] This enhanced solubility is a key advantage for its use in aqueous formulations.

Q2: What are the primary factors that can cause this compound to precipitate from an aqueous buffer?

Precipitation of this compound can be triggered by several factors, similar to other pharmaceutical compounds. The most common causes include:

  • pH Shift: The solubility of theophylline is pH-dependent, with solubility increasing as the pH decreases.[6] A shift in the buffer's pH outside the optimal range for this compound can lead to precipitation.

  • Buffer Composition and Concentration: Interactions between this compound and certain buffer components can reduce its solubility. High concentrations of some salts can lead to a "salting-out" effect.

  • Solvent Composition: The addition of organic co-solvents can either enhance or decrease solubility. While some organic solvents can increase solubility, an inappropriate ratio can lead to precipitation, especially with buffered solutions.[7][8]

  • Temperature: Temperature fluctuations can affect the solubility of most compounds. A decrease in temperature will generally decrease the solubility of this compound, potentially causing it to precipitate.

  • Presence of Other Excipients: Interactions with other molecules in the formulation can impact the stability and solubility of this compound.

Q3: Which aqueous buffers are commonly used with Theophylline, and what are their typical pH ranges?

Several buffer systems are commonly employed in pharmaceutical and research settings. The choice of buffer should be guided by the desired pH for the experiment and its compatibility with this compound.

Buffer SystemTypical pH RangeReference
Acetate Buffer3.6 - 5.6
Citrate Buffer2.5 - 6.5[6]
Phosphate Buffer6.0 - 8.0[6]
Tris-HCl Buffer7.0 - 9.0[3]

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic steps to diagnose and resolve issues with this compound precipitation during your experiments.

Problem: Precipitation observed after preparing a this compound solution in a buffer.

Troubleshooting Workflow:

start Precipitation Observed check_ph Verify Buffer pH start->check_ph ph_correct Is pH within optimal range? check_ph->ph_correct adjust_ph Adjust pH with dilute acid/base ph_correct->adjust_ph No check_concentration Review this compound Concentration ph_correct->check_concentration Yes adjust_ph->check_concentration concentration_high Is concentration near solubility limit? check_concentration->concentration_high reduce_concentration Decrease Concentration concentration_high->reduce_concentration Yes check_buffer Evaluate Buffer System concentration_high->check_buffer No reduce_concentration->check_buffer buffer_issue Potential buffer incompatibility? check_buffer->buffer_issue change_buffer Switch to an alternative buffer (e.g., citrate, Tris) buffer_issue->change_buffer Yes check_temp Assess Storage/Experimental Temperature buffer_issue->check_temp No change_buffer->check_temp temp_low Was the solution exposed to low temperatures? check_temp->temp_low increase_temp Increase and maintain temperature temp_low->increase_temp Yes consider_excipients Investigate Excipient Effects temp_low->consider_excipients No increase_temp->consider_excipients excipient_interaction Are other excipients present? consider_excipients->excipient_interaction modify_excipients Modify or add solubilizing excipients (e.g., co-solvents, surfactants) excipient_interaction->modify_excipients Yes solution_stable Solution is Stable excipient_interaction->solution_stable No modify_excipients->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Determination of Theophylline Solubility at Different pH Values

This protocol outlines a general procedure to determine the solubility of theophylline, which can be adapted for this compound.

Materials:

  • Theophylline powder

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Shaker water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of Theophylline to each buffer solution in separate sealed containers.

  • Equilibrate the solutions by shaking them in a constant temperature water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with the corresponding buffer.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for theophylline (approximately 272 nm).

  • Calculate the concentration of theophylline in the supernatant using a pre-established calibration curve.

  • The calculated concentration represents the solubility of theophylline at that specific pH and temperature.

Quantitative Data: Solubility of Theophylline at 25°C

The following table presents the solubility of theophylline at various pH values. Note that this compound will exhibit higher solubility.

pHSolubility (mg/mL)
2.012.5
4.08.3
6.08.0
7.48.0
8.08.5
(Data adapted from a study on theophylline solubility)
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System

This protocol provides a general method for improving the solubility of theophylline compounds in aqueous buffers through the use of a co-solvent.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvent (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Dimethyl Sulfoxide (DMSO))

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Determine the desired final concentration of this compound in the buffered solution.

  • Prepare the aqueous buffer at the desired pH and concentration.

  • In a volumetric flask, add the desired volume of the co-solvent. For initial trials, a 10-20% (v/v) co-solvent concentration is a reasonable starting point.

  • Slowly add the pre-weighed this compound to the co-solvent while stirring continuously.

  • Once the compound is wetted and partially dissolved, gradually add the aqueous buffer to the final volume while maintaining constant stirring.

  • Continue stirring until the this compound is completely dissolved. If precipitation occurs, the concentration of the compound may be too high for the chosen co-solvent ratio, or the co-solvent may not be suitable.

Considerations for Co-solvent Use:

cluster_0 Co-solvent Selection cluster_1 Optimization Toxicity Toxicity Application Application Toxicity->Application Concentration Ratio Concentration Ratio Application->Concentration Ratio Polarity Polarity Solubility Solubility Polarity->Solubility Temperature Temperature Solubility->Temperature Viscosity Viscosity Handling Handling Viscosity->Handling pH pH Handling->pH Precipitation Precipitation Concentration Ratio->Precipitation Dissolution Rate Dissolution Rate Temperature->Dissolution Rate Stability Stability pH->Stability

Caption: Key considerations for selecting and optimizing a co-solvent system.

By following these guidelines and protocols, researchers can effectively manage and prevent the precipitation of this compound in their aqueous buffer systems, ensuring the integrity and success of their experiments.

References

Improving the stability of Theophylline Sodium Acetate solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Theophylline Sodium Acetate solutions for long-term storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is turning yellow/discolored over time. What is the cause and how can I prevent it?

A: Discoloration is often a sign of chemical degradation, typically due to oxidation or photodegradation. Theophylline solutions, especially when exposed to light, can form degradation products that impart a yellow hue.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to block light exposure. Studies recommend protecting theophylline solutions from light to prevent discoloration.[1]

    • Control Headspace: Minimize the oxygen in the container's headspace by using appropriately sized vials or by purging the headspace with an inert gas like nitrogen or argon before sealing.

    • pH Adjustment: Ensure the pH of the solution is optimized for stability. Theophylline stability can be pH-dependent.

    • Antioxidants: Consider adding a suitable, compatible antioxidant to the formulation if oxidation is confirmed as the primary degradation pathway.

Q2: I'm observing a precipitate forming in my solution during storage, especially under refrigeration. What's happening?

A: Precipitation is typically caused by changes in solubility due to temperature fluctuations or pH shifts. Theophylline, while more soluble as a sodium acetate salt, still has limited aqueous solubility that can decrease significantly at lower temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Avoid storing the solution at temperatures that are too low, unless its stability at that temperature has been confirmed. Storing at a controlled room temperature (20-25°C) might be preferable to refrigeration if precipitation is an issue.[2][3]

    • pH Stability: The pH of the solution can affect the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of theophylline. Ensure the solution is adequately buffered to maintain a stable pH where the drug is most soluble.

    • Concentration Check: You may be working with a supersaturated solution. Re-evaluate the concentration to ensure it is below the solubility limit of this compound under your intended storage conditions.

    • Co-solvents: If appropriate for the application, consider the use of co-solvents (e.g., propylene glycol, glycerin) to increase the solubility and prevent precipitation.

Q3: How can I minimize the chemical degradation of theophylline in my aqueous solution?

A: Theophylline primarily degrades through pathways like N-demethylation and oxidation.[4][5] Hydrolysis can also occur under certain pH conditions. Minimizing degradation requires controlling several key factors.

  • Troubleshooting Steps:

    • Optimal pH: Maintain the solution pH within a stable range. Forced degradation studies show that theophylline is susceptible to degradation under both strongly acidic and alkaline conditions.[6] A neutral to slightly acidic pH is often preferred.

    • Protect from Light and Oxygen: As mentioned in Q1, use amber vials and consider inert gas purging to prevent photodegradation and oxidation.[1]

    • Temperature Management: Store solutions at recommended temperatures. Elevated temperatures accelerate all degradation pathways.[7]

    • Avoid Contaminants: Ensure that all glassware and excipients are free from metallic ions and other contaminants that can catalyze degradation reactions.

Factors Influencing Solution Stability

The following diagram illustrates the key external factors that can impact the stability of this compound solutions, leading to either chemical degradation or physical changes like precipitation.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes pH Inappropriate pH Degradation Chemical Degradation (e.g., Oxidation, Hydrolysis) pH->Degradation Precipitation Physical Instability (Precipitation) pH->Precipitation Solubility Change Temp High Temperature Temp->Degradation Temp->Precipitation Reduced Solubility Light UV/Visible Light Light->Degradation Photodegradation Oxygen Oxygen / Headspace Oxygen->Degradation Oxidation

Caption: Key factors affecting the stability of theophylline solutions.

Summary of Forced Degradation Data

Forced degradation studies are crucial for understanding a drug's stability profile. The table below summarizes the typical impact of various stress conditions on theophylline solutions, as indicated in stability-indicating method development studies.

Stress ConditionAgentTypical Outcome on TheophyllineReference
Acidic Hydrolysis 0.1 M HCl, heatSignificant degradation observed[6]
Alkaline Hydrolysis 0.1 M NaOH, heatSignificant degradation observed[6][8]
Oxidation 3-30% H₂O₂, heatSignificant degradation observed[6]
Thermal Degradation Heat (e.g., 80-105°C)Moderate degradation[9][10]
Photodegradation UV or Fluorescent LightModerate degradation, often with discoloration[1][6]

Theophylline Degradation Pathway

Theophylline degrades primarily via N-demethylation and oxidation. The major metabolites formed are 1,3-dimethyluric acid, 3-methylxanthine, and 1-methylxanthine. Understanding this pathway is key to identifying potential impurities in long-term storage.[11][12]

G cluster_products Primary Degradation Products Theophylline Theophylline (1,3-dimethylxanthine) DMU 1,3-dimethyluric acid Theophylline->DMU Oxidation (CYP1A2, XDH) MX3 3-methylxanthine Theophylline->MX3 N-demethylation MX1 1-methylxanthine Theophylline->MX1 N-demethylation Xanthine Xanthine MX3->Xanthine N-demethylation MX1->Xanthine Further Metabolism (XDH)

Caption: Simplified metabolic and degradation pathway of Theophylline.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying theophylline and its degradation products, making it suitable for stability studies.[6][8][13]

  • Objective: To separate and quantify Theophylline from its potential degradation products in a solution.

  • Instrumentation & Materials:

    • HPLC system with UV or PDA detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase components (HPLC grade): Acetonitrile, Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

    • Theophylline reference standard.

    • 0.45 µm membrane filters for mobile phase and sample filtration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of a phosphate buffer and an organic solvent. For example, 10mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a 90:10 v/v ratio.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25°C) or controlled (e.g., 40°C).[9]

    • Detection Wavelength: 272 nm.[8]

    • Injection Volume: 10-20 µL.

    • Run Time: Sufficient to allow for the elution of theophylline and all potential degradation products (e.g., 15-20 minutes).

  • Procedure Workflow:

G A 1. Mobile Phase Preparation Filter and degas buffer/acetonitrile mixture. D 4. System Equilibration Run mobile phase through the HPLC system until a stable baseline is achieved. A->D B 2. Standard Preparation Accurately weigh and dissolve theophylline reference standard in diluent. E 5. Analysis Inject standard and sample solutions. Integrate peak areas. B->E C 3. Sample Preparation Dilute the stored this compound solution to a known concentration. C->E D->E F 6. Calculation Calculate the concentration of theophylline in the sample by comparing its peak area to the standard. E->F

Caption: Workflow for HPLC analysis of Theophylline stability samples.

  • Method Validation: For GMP environments, the method must be validated according to ICH guidelines, assessing parameters such as:

    • Specificity: Demonstrate that degradation product peaks do not interfere with the theophylline peak.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy & Precision: Confirm the method provides correct results with minimal variability.

    • Robustness: Show that minor variations in method parameters (e.g., pH, flow rate) do not significantly affect the results.[9]

References

Addressing interference in Theophylline Sodium Acetate HPLC analysis from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Theophylline Sodium Acetate in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly the interference from plasma components.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in theophylline HPLC analysis of plasma samples?

A1: Interference in theophylline analysis can originate from several sources:

  • Endogenous plasma components: Proteins, lipids, and other small molecules naturally present in plasma can co-elute with theophylline, causing baseline noise or overlapping peaks.

  • Metabolites: Theophylline is metabolized in the body to compounds such as 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. These metabolites can have similar retention times to theophylline and interfere with its quantification.

  • Co-administered drugs: Other medications taken by the patient can interfere with the analysis. For example, cephalosporin antibiotics have been reported to cause interference.

  • Dietary components: High intake of caffeine and other related xanthines from coffee, tea, or chocolate can lead to the presence of metabolites like paraxanthine, which is a known interferent in some HPLC methods.[1]

Q2: My chromatogram shows a peak from the blank plasma that interferes with the theophylline peak. How can I resolve this?

A2: An interfering peak from blank plasma indicates that the sample preparation method is not sufficiently cleaning up the sample, or the chromatographic conditions are not adequately separating theophylline from endogenous components. Here are some troubleshooting steps:

  • Improve Sample Preparation: Simple protein precipitation may not be enough. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[2] On-line SPE, in particular, has been shown to produce clean chromatograms with no interference from endogenous plasma components.

  • Adjust Mobile Phase pH: Theophylline has a pKa of approximately 8.8. Altering the pH of the mobile phase can change the ionization state of both theophylline and the interfering compounds, which can significantly affect their retention times and improve resolution.[2][3] It is recommended to work at a pH at least 2 units away from the pKa of the analyte for better peak shape and reproducibility.[3]

  • Modify Mobile Phase Composition: Changing the organic solvent (e.g., from methanol to acetonitrile) or adjusting the aqueous-to-organic ratio can alter the selectivity of the separation.[2]

  • Use a Different Column: If modifications to the mobile phase are ineffective, switching to a column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18) might provide the necessary selectivity to resolve the interference.

Q3: I am observing poor peak shape (e.g., tailing or fronting) for my theophylline peak. What could be the cause?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and active sites (silanols) on the column packing material can cause peak tailing. Adding a competing base like triethylamine to the mobile phase or using a modern, end-capped column can mitigate this.

  • pH Effects: If the mobile phase pH is too close to the pKa of theophylline, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[4] Ensure the mobile phase pH is appropriately controlled with a suitable buffer.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common interference issues.

Issue 1: Unresolved Peak from Theophylline

Symptoms:

  • A resolution of less than 1.5 between the theophylline peak and an adjacent peak.

  • Inability to accurately integrate the theophylline peak.

Troubleshooting Workflow:

G start Start: Unresolved Peak sample_prep Is the sample preparation method adequate? start->sample_prep ppt Currently using Protein Precipitation? sample_prep->ppt Evaluate try_lle_spe Upgrade to LLE or SPE ppt->try_lle_spe Yes mobile_phase Modify Mobile Phase ppt->mobile_phase No, already using LLE/SPE try_lle_spe->mobile_phase If still unresolved resolved Issue Resolved try_lle_spe->resolved Success change_ph Adjust pH (± 2 units from pKa) mobile_phase->change_ph change_solvent Change Organic Solvent (MeOH <-> ACN) change_ph->change_solvent If no improvement change_ph->resolved Success change_ratio Adjust Aqueous/Organic Ratio change_solvent->change_ratio If no improvement change_solvent->resolved Success column Consider Column Change change_ratio->column If still unresolved change_ratio->resolved Success longer_column Use a longer column or smaller particle size column->longer_column diff_chem Try a different stationary phase (e.g., Phenyl) longer_column->diff_chem If no improvement longer_column->resolved Success diff_chem->resolved Success unresolved Issue Persists diff_chem->unresolved G start Start: Plasma Sample condition Condition SPE Cartridge (e.g., C18) with Methanol start->condition equilibrate Equilibrate with Water condition->equilibrate load Load Plasma Sample equilibrate->load wash Wash with a weak solvent (e.g., 5% Methanol in Water) to remove interferences load->wash elute Elute Theophylline with a strong solvent (e.g., Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

References

Technical Support Center: Overcoming Theophylline Sodium Acetate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Theophylline Sodium Acetate in cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Theophylline, the active component of this compound, has a multi-faceted mechanism of action. Its primary effects include:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes (primarily PDE3 and PDE4), leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This increase in cAMP results in the relaxation of bronchial smooth muscle.[1][2][3][4]

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine A1, A2, and A3 receptors. By antagonizing these receptors, it can prevent adenosine-induced bronchoconstriction.[1][3][4]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[5][6][7] This leads to the suppression of inflammatory gene expression and may contribute to its anti-inflammatory effects.[2][5][8]

Q2: Has resistance to this compound been reported in cell lines?

Q3: What are the potential mechanisms by which cell lines could develop resistance to this compound?

Based on its known mechanisms of action, potential resistance mechanisms could include:

  • Alterations in Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can actively transport theophylline out of the cell, reducing its intracellular concentration.[12]

  • Changes in Target Molecules: Mutations or altered expression of theophylline's primary targets, such as PDEs or adenosine receptors, could reduce its binding affinity and efficacy.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the effects of theophylline, for instance, by upregulating pathways that promote cell survival and proliferation.[9][12]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification patterns could lead to the silencing of pro-apoptotic genes or the activation of pro-survival genes, rendering the cells less sensitive to theophylline-induced apoptosis.[12]

  • Increased Drug Metabolism: Cancer cells can enhance their metabolic capacity to inactivate drugs. Theophylline is metabolized by cytochrome P450 enzymes, particularly CYP1A2.[3] Increased activity of these enzymes could lead to faster drug clearance.

Troubleshooting Guides

Problem 1: Decreased cell death or proliferation inhibition observed with this compound treatment over time.

This suggests the development of acquired resistance. The following steps can help identify the mechanism and potential solutions.

Workflow for Investigating Acquired Resistance

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Resistance Mechanisms cluster_2 Phase 3: Strategies to Overcome Resistance A Establish a resistant cell line by continuous exposure to increasing concentrations of this compound B Perform a dose-response curve (e.g., MTT assay) to confirm the shift in IC50 value compared to the parental cell line A->B C Assess drug efflux pump activity (e.g., Rhodamine 123 assay) and expression (Western blot for P-gp) B->C D Sequence key target genes (e.g., PDEs, adenosine receptors) for mutations B->D E Analyze activation of alternative signaling pathways (e.g., Western blot for p-Akt, p-ERK) B->E F Evaluate changes in apoptosis-related proteins (e.g., Western blot for Bcl-2, Bax, cleaved Caspase-3) B->F G Co-treatment with a P-gp inhibitor (e.g., Verapamil) C->G H Combination therapy with an inhibitor of the identified bypass pathway (e.g., PI3K/Akt inhibitor) E->H I Explore synergistic effects with other cytotoxic agents F->I

Caption: Workflow for investigating and overcoming acquired resistance.

Experimental Protocols:

  • Cell Viability (MTT) Assay:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

  • Western Blotting:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against P-gp, p-Akt, Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Table 1: IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)
Parental[Insert Value]
Resistant[Insert Value]

Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines (Relative Densitometry)

ProteinParental Cell LineResistant Cell Line
P-glycoprotein[Insert Value][Insert Value]
p-Akt[Insert Value][Insert Value]
Bcl-2[Insert Value][Insert Value]
Problem 2: High intrinsic resistance to this compound in a new cell line.

This suggests that the cell line may have pre-existing mechanisms that confer resistance.

Troubleshooting Decision Flowchart

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A High IC50 value for this compound observed in a new cell line B Screen for expression of common drug resistance markers (e.g., P-gp, MRP1, BCRP) via Western blot or qPCR A->B C Analyze the baseline activity of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) A->C D Assess the expression of theophylline's molecular targets (PDEs, adenosine receptors) A->D E If efflux pump expression is high, co-administer with a relevant inhibitor B->E F If a pro-survival pathway is highly active, use a combination therapy with a specific inhibitor for that pathway C->F G If target expression is low, consider alternative therapeutic agents D->G

Caption: Decision flowchart for troubleshooting intrinsic resistance.

Experimental Protocols:

  • Annexin V-FITC/PI Apoptosis Assay:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways

Primary Signaling Pathways of Theophylline

cluster_0 Theophylline cluster_1 Cellular Targets cluster_2 Downstream Effects Theo This compound PDE Phosphodiesterases (PDEs) Theo->PDE Inhibits AdoR Adenosine Receptors Theo->AdoR Antagonizes HDAC Histone Deacetylase (HDAC) Theo->HDAC Activates cAMP ↑ cAMP PDE->cAMP Normally degrades Inflam ↓ Inflammatory Gene Expression AdoR->Inflam Can promote inflammation HDAC->Inflam Suppresses Apoptosis ↑ Apoptosis HDAC->Apoptosis Prolif ↓ Cell Proliferation cAMP->Prolif Inflam->Apoptosis

Caption: Simplified signaling pathways of Theophylline.

This technical support guide provides a framework for addressing resistance to this compound. Successful troubleshooting will depend on a systematic approach to identifying the underlying resistance mechanisms and employing targeted strategies to overcome them.

References

Adjusting mobile phase for better Theophylline Sodium Acetate separation in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Theophylline, particularly when using mobile phases containing sodium acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of theophylline in the presence of a sodium acetate buffer.

Problem: Poor Theophylline Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing theophylline, which can affect integration accuracy and resolution.

Possible Causes and Solutions:

  • Mobile Phase pH is Too Close to Theophylline's pKa:

    • Explanation: Theophylline is a weakly acidic compound with a pKa value around 8.6-8.8.[1][2][3] If the mobile phase pH is close to this value, theophylline can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of theophylline. For reversed-phase chromatography on a C18 column, a lower pH (e.g., pH 3-5) is generally recommended to ensure theophylline is in its non-ionized form, which increases its retention and improves peak shape.[4] Many established methods use a mobile phase pH of around 4.0.[5]

  • Secondary Interactions with Stationary Phase:

    • Explanation: Residual silanol groups on the silica-based stationary phase can interact with theophylline, causing peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups, reducing these interactions.

      • Increase Buffer Concentration: A higher buffer concentration (within the solubility limits in the organic modifier) can help to mask the residual silanol groups. A common range for buffer concentration is 5 to 100 mM.

      • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

Problem: Inadequate Retention of Theophylline

If theophylline elutes too early (close to the void volume), it can be difficult to resolve from other components in the sample matrix.

Possible Causes and Solutions:

  • High Organic Solvent Concentration:

    • Explanation: In reversed-phase chromatography, a higher concentration of the organic modifier (acetonitrile or methanol) in the mobile phase reduces the retention of analytes.

    • Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of theophylline.[6]

  • Mobile Phase pH:

    • Explanation: At a pH well above its pKa, theophylline will be ionized and less retained on a reversed-phase column.

    • Solution: Lower the pH of the mobile phase to suppress ionization and increase retention.[4][6]

Problem: Poor Resolution Between Theophylline and Other Peaks

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition:

    • Explanation: The choice and concentration of the organic modifier can significantly impact selectivity.

    • Solution:

      • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. Methanol and acetonitrile have different chemical properties (protic vs. aprotic) and can offer different separation selectivities.[7][8][9]

      • Fine-tune the Organic/Aqueous Ratio: Systematically adjust the percentage of the organic modifier to optimize the resolution between theophylline and interfering peaks.

  • Incorrect Mobile Phase pH:

    • Explanation: Adjusting the pH can alter the retention times of ionizable compounds differently, thereby improving resolution.

    • Solution: Experiment with different pH values within the stable range of your column. A change in pH may shift the interfering peak away from the theophylline peak.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for theophylline separation on a C18 column?

A good starting point for a reversed-phase C18 column is a mobile phase consisting of a mixture of acetonitrile or methanol and an acetate buffer (e.g., 20 mM sodium acetate) with the pH adjusted to around 4.0. The organic solvent percentage can be initially set at 10-30% and then optimized.[5][10]

Q2: How does the mobile phase pH affect the retention time of theophylline?

Theophylline is a weak acid with a pKa of approximately 8.6-8.8.[1][2][3] In reversed-phase HPLC:

  • At a pH below its pKa (e.g., pH 3-5), theophylline is primarily in its neutral, non-ionized form. This form is more hydrophobic and will be more strongly retained on a C18 column, resulting in a longer retention time .[4][6]

  • At a pH above its pKa, theophylline is in its ionized (anionic) form. This form is more polar and will have less affinity for the stationary phase, leading to a shorter retention time .

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used for theophylline separation. The choice depends on the desired selectivity and other performance factors.

FeatureAcetonitrileMethanol
Elution Strength Generally stronger, leading to shorter retention times.[11]Weaker than acetonitrile, may require a higher percentage for the same retention.[12]
Selectivity Different selectivity due to its aprotic nature.[8][9]Can provide different elution orders compared to acetonitrile (protic solvent).[7][9]
Backpressure Lower viscosity results in lower backpressure.[11]Higher viscosity leads to higher backpressure.[8]
UV Cutoff Lower UV cutoff, better for detection at low wavelengths.[7]Higher UV cutoff.[8]

Q4: What is the role of sodium acetate in the mobile phase?

Sodium acetate, along with acetic acid, forms a buffer system. In HPLC, a buffer is crucial for maintaining a constant and reproducible mobile phase pH. This is especially important when analyzing ionizable compounds like theophylline, as stable pH ensures consistent retention times and peak shapes.[4]

Q5: My theophylline peak is tailing. What is the first thing I should check?

The first and most common cause of peak tailing for a compound like theophylline is an inappropriate mobile phase pH. Ensure your mobile phase pH is at least 2 units below theophylline's pKa of ~8.7. A pH around 4 is often a good starting point.[4][5]

Experimental Protocols

Below is a typical experimental protocol for the analysis of theophylline using a reversed-phase HPLC method.

Table 1: Example HPLC Protocol for Theophylline Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 4.5) in a ratio of 15:85 (v/v)[10]
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 35 °C

Note: This is an example protocol and may require optimization for your specific application and instrument.

Quantitative Data Summary

The composition of the mobile phase has a significant impact on the retention time of theophylline.

Table 2: Effect of Methanol Concentration on Theophylline Retention Time

Methanol Concentration (%)Theophylline Retention Time (min)
5> 10 (example value)
107.21
154.95
203.88
302.95

(Data adapted from a study on the separation of methylxanthines, demonstrating the general trend. Actual retention times will vary based on the specific column and other chromatographic conditions.)

Visualizations

Troubleshooting Workflow for Theophylline Peak Tailing

G start Theophylline Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa (~8.7)? start->check_ph adjust_ph Adjust pH to 3-5 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (e.g., >10 mM)? check_ph->check_buffer Yes resolved Peak Shape Improved adjust_ph->resolved increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is an appropriate, well-maintained column being used? check_buffer->check_column Yes increase_buffer->resolved replace_column Consider a new or end-capped column check_column->replace_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes replace_column->resolved dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: A logical workflow for troubleshooting theophylline peak tailing issues.

Relationship of Mobile Phase Parameters to Theophylline Separation

G cluster_params Mobile Phase Parameters cluster_outputs Chromatographic Outputs ph pH retention Retention Time ph->retention peak_shape Peak Shape ph->peak_shape resolution Resolution ph->resolution organic_ratio Organic % organic_ratio->retention organic_ratio->resolution buffer_conc Buffer Conc. buffer_conc->peak_shape organic_type Organic Type (ACN/MeOH) organic_type->retention organic_type->resolution

Caption: Influence of mobile phase parameters on key chromatographic outputs.

References

Minimizing degradation of Theophylline Sodium Acetate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Theophylline Sodium Acetate during experimental sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low recovery or variable concentrations of theophylline in my results. What is the likely cause?

A common reason for low or inconsistent recovery is the chemical degradation of theophylline during sample preparation. This compound, when dissolved in water, creates a slightly alkaline environment which can promote the hydrolysis of the theophylline molecule. Factors such as pH, temperature, and light exposure are critical to control.[1][2]

Q2: What is the primary degradation pathway for theophylline in an aqueous solution?

The primary degradation pathway for theophylline in solution, particularly under alkaline conditions, is the hydrolysis of its imidazole ring. The process begins when this compound dissociates in water into theophylline and sodium acetate. The acetate ion then reacts with water to produce hydroxide ions (OH-), raising the pH and creating an alkaline environment that facilitates this degradation.

Q3: What is the optimal pH for ensuring the stability of my theophylline samples?

Theophylline is most stable in neutral to slightly acidic conditions. For analytical purposes, adjusting the sample's pH to a range of 4.0 - 7.0 is recommended. Many High-Performance Liquid Chromatography (HPLC) methods utilize a mobile phase with a pH around 4.0 to 4.5 to ensure stability during analysis.[3][4] The solubility of theophylline is also noted to increase as the pH decreases.[5]

Q4: How should I properly adjust the pH of my sample solution?

To lower the pH of your sample solution, you can add a dilute acid. Orthophosphoric acid or acetic acid are commonly used for pH adjustment in HPLC mobile phases and are suitable choices.[3][4][6] Always add the acid dropwise while monitoring the pH to avoid over-acidification.

Q5: How does temperature impact the stability of this compound?

As with most chemical reactions, higher temperatures accelerate the degradation rate of theophylline.[7] It is crucial to keep samples cool during preparation, for example, by using an ice bath. For storage, samples should be kept refrigerated (4°C) for short-term storage or frozen (-20°C to -80°C) for long-term stability.[8][9]

Q6: Do I need to protect my samples from light?

Yes. Theophylline contains chemical structures (chromophores) that can absorb UV light at wavelengths greater than 290 nm, which may make it susceptible to photodegradation.[10] To minimize this risk, it is best practice to prepare and store samples in amber vials or otherwise protect them from direct light exposure.[4]

Impact of Sample Conditions on Theophylline Stability

The following table summarizes the key factors affecting the stability of theophylline in prepared samples and the recommended actions to minimize degradation.

ParameterCondition Leading to DegradationRecommended Action for StabilityRationale
pH Alkaline (pH > 8)Adjust pH to 4.0 - 7.0 Theophylline is susceptible to hydrolysis of the imidazole ring in alkaline conditions. Neutral to acidic pH enhances stability.[3][5]
Temperature Elevated Temperatures (>25°C)Prepare samples on ice; Store at 4°C (short-term) or -20°C to -80°C (long-term).Higher temperatures increase the rate of chemical degradation.[7]
Light Exposure to UV or Ambient LightUse amber vials or wrap containers in aluminum foil.Theophylline can absorb UV light, which may lead to photodegradation.[10]
Oxidation Presence of Oxidizing AgentsUse high-purity, degassed solvents (e.g., HPLC-grade).Oxidative degradation pathways can contribute to analyte loss.[11]

Visual Guides and Workflows

Logical Degradation Pathway

The diagram below illustrates the initial steps leading to the degradation of theophylline in an aqueous solution of this compound.

cluster_0 Initial State cluster_1 Dissociation in Water cluster_2 Hydrolysis & Degradation TSA Theophylline Sodium Acetate Theophylline Theophylline TSA->Theophylline Dissociates NaAcetate Sodium Acetate Degraded Degraded Products Theophylline->Degraded Hydrolysis OH Hydroxide Ions (OH⁻) (Alkaline pH) NaAcetate->OH Reacts with H₂O OH->Degraded Hydrolysis

Caption: Dissociation and subsequent pH-mediated degradation of Theophylline.

Recommended Sample Preparation Workflow

This workflow outlines the key steps for preparing samples to ensure minimal degradation before analysis.

A 1. Weigh Sample Accurately B 2. Dissolve in High-Purity Solvent (e.g., HPLC-grade water/methanol) A->B C 3. Cool Sample (Ice Bath) B->C D 4. Adjust pH to 4.0 - 7.0 (e.g., dilute H₃PO₄) C->D E 5. Bring to Final Volume (Use amber volumetric flask) D->E F 6. (If needed) Protein Precipitation (e.g., for plasma samples) E->F G 7. Centrifuge / Filter (0.45 µm) F->G H 8. Transfer to Amber HPLC Vial G->H I 9. Analyze Promptly or Store at -20°C H->I

Caption: Recommended workflow for preparing theophylline samples for analysis.

Troubleshooting Low Recovery

Use this decision tree to diagnose the potential causes of low analyte recovery in your experiments.

Start Start: Low Analyte Recovery or Poor Reproducibility Check_pH Is the final sample solution pH between 4 and 7? Start->Check_pH Check_Temp Were samples kept cool (<10°C) during prep & stored properly? Check_pH->Check_Temp Yes Sol_AdjustpH Result: Adjust sample pH using dilute acid. Check_pH->Sol_AdjustpH No Check_Light Were samples protected from light (amber vials)? Check_Temp->Check_Light Yes Sol_ControlTemp Result: Use ice bath during prep and store samples at ≤4°C. Check_Temp->Sol_ControlTemp No Check_Calc Have all dilutions and calculations been double-checked? Check_Light->Check_Calc Yes Sol_ProtectLight Result: Repeat experiment using amber glassware. Check_Light->Sol_ProtectLight No Sol_Recalculate Result: Review all calculations and standard preparations. Check_Calc->Sol_Recalculate No End Issue likely resolved. If problem persists, check instrument performance. Check_Calc->End Yes

Caption: A decision tree for troubleshooting low theophylline recovery.

Example Experimental Protocol: Sample Preparation for HPLC Analysis

This protocol provides a general procedure for preparing this compound for quantification by Reverse-Phase HPLC. This method is synthesized from common laboratory practices.[3][4][8]

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of Theophylline reference standard.

    • Dissolve in a 50:50 (v/v) mixture of HPLC-grade methanol and water in a 100 mL amber volumetric flask to create a 100 µg/mL stock solution.[3] Store this solution at 4°C, protected from light.[12]

  • Sample Preparation (from solid form):

    • Accurately weigh a portion of the this compound sample equivalent to approximately 10 mg of theophylline.

    • Place the sample in a 100 mL amber volumetric flask.

    • Add approximately 50 mL of HPLC-grade water and gently sonicate for 10-15 minutes to dissolve the sample. Place the flask in a cool water bath during sonication to prevent heating.

    • Adjust the pH of the solution to ~4.5 by adding dilute orthophosphoric acid dropwise.

    • Bring the flask to its final volume with HPLC-grade water and mix thoroughly.

  • Sample Preparation (from biological matrix, e.g., plasma):

    • Thaw frozen plasma samples at room temperature.[8]

    • To a 200 µL aliquot of the plasma sample, add an internal standard (e.g., hydroxyethyl theophylline).[8]

    • Add 760 µL of a protein precipitating agent (e.g., 2% zinc sulfate solution or acetonitrile) to the plasma sample.[8]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[8]

    • Carefully transfer the clear supernatant to an amber HPLC vial for analysis.

  • Final Filtration and Analysis:

    • Filter the final solution (from step 2 or 3) through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an amber HPLC vial.

    • Analyze the sample promptly. If immediate analysis is not possible, store the vials at 4°C for no more than 24 hours or at -20°C for longer periods.[4][9]

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Theophylline Sodium Acetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Theophylline Sodium Acetate, both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as robust and reliable analytical techniques. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or sample throughput. This guide provides an objective comparison of the performance of these two instrumental methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their applications.

Performance Comparison: HPLC vs. Mass Spectrometry

The following tables summarize the key performance parameters for the quantitative analysis of theophylline, the active component of this compound, using HPLC and LC-MS/MS. The data presented is a synthesis of findings from multiple analytical validation studies.

Parameter HPLC-UV LC-MS/MS
Linearity (r²) >0.999[1]>0.990
Limit of Detection (LOD) 0.2 - 0.99 µg/mL[1][2]0.2 ng/mL[2]
Limit of Quantification (LOQ) 1.1 - 3.1 µg/mL[1][3]0.01 µg/mL[2]
Accuracy (% Recovery) 94% - 101%[1][3]88% - 108%
Precision (%RSD) Intra-day: 0.22-2.33%[3]Inter-day: 3.17-13.12%[3]Intra-day: ≤10.3%Inter-day: ≤10.3%
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, highly selective due to mass-based detection.[2]
Run Time ~4 - 8 minutes[3]~3 minutes[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative example for the quantitative analysis of theophylline.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax-SCX-C18, 5 µm, 250 mm x 4.6 mm)[1].

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate)[3][5][6].

  • Flow Rate: 1.0 mL/min[1][5][6].

  • Detection: UV spectrophotometer at 272 nm or 280 nm[1][5][6].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards covering the desired concentration range.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3. Analysis:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of theophylline from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a typical LC-MS/MS method for theophylline quantification.

1. Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm)[2].

  • Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate; Mobile Phase B: Acetonitrile[2].

  • Flow Rate: 0.4 mL/min[2].

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 40 °C[2].

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for theophylline[4].

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: For theophylline, a common transition is m/z 181.1 → 124.2[4]. An internal standard is often used for improved accuracy.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, formulation blank) with known concentrations of theophylline.

  • Sample Preparation: Sample preparation may involve a simple dilution or a more extensive extraction procedure like protein precipitation or solid-phase extraction, depending on the sample matrix.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a cross-validation study and the logical relationship between the analytical methods and their performance characteristics.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Method Validation & Comparison Sample This compound Sample Prep Preparation of Stock & Working Solutions Sample->Prep Standard Reference Standard Standard->Prep HPLC_Analysis HPLC-UV Analysis Prep->HPLC_Analysis MS_Analysis LC-MS/MS Analysis Prep->MS_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Validation Performance Parameter Evaluation (Linearity, Accuracy, Precision, Sensitivity) HPLC_Data->Validation MS_Data MS Data Acquisition MS_Analysis->MS_Data MS_Data->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for Cross-Validation of HPLC and MS.

MethodComparison cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Precision Precision (%RSD) HPLC->Precision High Accuracy Accuracy (% Recovery) HPLC->Accuracy High Throughput Sample Throughput HPLC->Throughput Moderate MS LC-MS/MS MS->Sensitivity High MS->Selectivity Excellent MS->Precision High MS->Accuracy High MS->Throughput High

Caption: Comparison of Method Performance Characteristics.

References

A Comparative Guide to the PDE Inhibitory Profiles of Theophylline Sodium Acetate and Other Xanthines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory profile of Theophylline Sodium Acetate against other common xanthine derivatives, including caffeine, theobromine, aminophylline, and pentoxifylline. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to Xanthines and Phosphodiesterase Inhibition

Xanthines are a class of alkaloids that act as non-selective phosphodiesterase inhibitors.[1] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular signaling pathways.[2] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a variety of physiological effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses.[1][3] Theophylline, and by extension this compound, has long been used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4]

Comparative PDE Inhibitory Profiles

The following table summarizes the 50% inhibitory concentration (IC50) values of various xanthines against different PDE isoforms. It is important to note that "this compound" is a salt of theophylline, and its pharmacological activity is attributed to the theophylline molecule. Therefore, the data presented for theophylline is representative of this compound. Data for a complete, directly comparable set of xanthines against all major PDE isoforms is limited in the existing literature. The values presented are collated from various studies and may have been determined using different experimental conditions.

Xanthine Derivative PDE1 (µM) PDE2 (µM) PDE3 (µM) PDE4 (µM) PDE5 (µM)
Theophylline >1000>1000>100100 - 419>100
Caffeine >1000>1000>100>100>100
Theobromine ---Inhibits PDE4-
Aminophylline - (Non-selective inhibitor)- (Non-selective inhibitor)- (Non-selective inhibitor)- (Non-selective inhibitor)- (Non-selective inhibitor)
Pentoxifylline Modest Inhibition>100>100>1007.70 - 39.4

Data sourced from multiple studies.[4][5][6] The inhibitory activity of theobromine on PDE4 has been noted, though specific IC50 values are not consistently reported in comparative studies.[7] Aminophylline is a 2:1 complex of theophylline and ethylenediamine, with its activity attributed to theophylline; it is considered a non-selective PDE inhibitor.[8] Pentoxifylline shows some selectivity towards PDE5.[6]

Signaling Pathway of Xanthine-Mediated PDE Inhibition

The following diagram illustrates the general mechanism of action of xanthines on the PDE signaling pathway.

PDE_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase 2. Activation cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase 3. PDE Phosphodiesterase (PDE) cAMP->PDE 6. Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 4. Activates AMP AMP PDE->AMP produces Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response 5. Phosphorylates Targets Xanthines Theophylline, Caffeine, etc. Xanthines->PDE 7. Inhibition

Caption: General signaling pathway of xanthine-mediated PDE inhibition.

Experimental Protocols

The determination of PDE inhibitory activity is crucial for comparing the potency and selectivity of compounds like this compound. Below are synthesized methodologies for common assays used in this field.

Radiometric Phosphodiesterase Assay

This highly sensitive method measures PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.[9]

Workflow Diagram:

Radiometric_Assay Start Start Incubation Incubate PDE enzyme with [3H]-cAMP and inhibitor Start->Incubation Termination Stop reaction (e.g., heat inactivation) Incubation->Termination Conversion Convert [3H]-AMP to [3H]-adenosine with 5'-nucleotidase Termination->Conversion Separation Separate [3H]-adenosine from unreacted [3H]-cAMP (ion-exchange chromatography) Conversion->Separation Quantification Quantify [3H]-adenosine (scintillation counting) Separation->Quantification Analysis Calculate % inhibition and IC50 value Quantification->Analysis End End Analysis->End

Caption: Workflow for a radiometric PDE inhibition assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

  • Incubation: In a microcentrifuge tube, combine the PDE enzyme preparation, the test compound (e.g., this compound) at various concentrations, and the reaction buffer. Initiate the reaction by adding a known amount of radiolabeled substrate (e.g., [³H]-cAMP). Incubate at 30-37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution (e.g., 0.1 M HCl).

  • Product Conversion: Add a 5'-nucleotidase (e.g., from snake venom) to the reaction mixture to convert the radiolabeled 5'-AMP to radiolabeled adenosine. Incubate for a further 10-20 minutes.

  • Separation: Apply the reaction mixture to an ion-exchange chromatography column (e.g., Dowex or DEAE-Sephadex). The unreacted [³H]-cAMP will bind to the column, while the [³H]-adenosine will pass through.

  • Quantification: Collect the eluate and quantify the amount of [³H]-adenosine using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method separates and quantifies the substrate and product of the PDE reaction, allowing for a direct measurement of enzyme activity.[10]

Methodology:

  • Enzyme Reaction: Perform the enzymatic reaction as described in the radiometric assay (steps 1 and 2), but using a non-radiolabeled substrate (e.g., cAMP).

  • Reaction Termination: Stop the reaction by adding a suitable agent that denatures the enzyme, such as perchloric acid or by snap-freezing in liquid nitrogen.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of methanol and phosphate buffer) to separate the substrate (cAMP) from the product (5'-AMP).

  • Detection and Quantification: Use a UV detector to monitor the elution of the substrate and product at a specific wavelength (e.g., 254 nm). The concentration of each is determined by integrating the area under the respective peaks and comparing it to a standard curve.

  • Data Analysis: Calculate the amount of product formed and determine the percentage of PDE inhibition and IC50 values as described for the radiometric assay.

Fluorescence Polarization (FP)-Based Assay

This high-throughput method is based on the change in polarization of fluorescently labeled cyclic nucleotides upon their conversion to mononucleotides and subsequent binding to a specific antibody or binding protein.[11]

Methodology:

  • Reaction Setup: In a microplate well, combine the PDE enzyme, the test inhibitor, and a fluorescently labeled substrate (e.g., fluorescein-cAMP).

  • Enzymatic Reaction: Incubate the plate to allow the PDE to hydrolyze the fluorescent substrate.

  • Detection: Add a binding agent (e.g., an antibody specific for the fluorescent monophosphate product) that has a high affinity for the product but not the substrate.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample using a plate reader equipped with polarizing filters. When the small fluorescent product binds to the larger antibody, its rotation slows, and the emitted light remains polarized. Unbound fluorescent substrate tumbles more rapidly, leading to depolarization of the emitted light.

  • Data Analysis: The degree of polarization is proportional to the amount of product formed. Calculate the percent inhibition and IC50 values based on the polarization readings.

Conclusion

This compound, through its active component theophylline, acts as a non-selective phosphodiesterase inhibitor. While it demonstrates broad inhibitory activity, its potency is generally lower than that of more recently developed, selective PDE inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of pharmacology and drug development, enabling a more informed selection and evaluation of xanthine derivatives for therapeutic applications. Further research is warranted to establish a more complete and directly comparable PDE inhibitory profile for a wider range of xanthine compounds.

References

In Vitro vs. In Vivo Correlation of Theophylline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of theophylline, the active component of Theophylline Sodium Acetate. Theophylline is a methylxanthine derivative utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory effects.[1][2] Understanding the correlation between its activity in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for drug development, formulation optimization, and predicting clinical efficacy.

Correlation of Pharmacokinetic and Pharmacodynamic Activity

An established in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or therapeutic effect.[3] For theophylline, particularly in sustained-release formulations, establishing a strong IVIVC is critical due to its narrow therapeutic index, where small variations in plasma concentration can lead to either a lack of efficacy or adverse effects.[4]

Studies have demonstrated a successful correlation between the in vitro dissolution rate of sustained-release theophylline formulations and their in vivo absorption profiles.[5][6][7] A "Level A" correlation, the highest category, allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.[7][8] This is invaluable for formulation development and can reduce the need for extensive in vivo bioequivalence studies.[3]

Data Summary: In Vitro vs. In Vivo Parameters

The following table summarizes key quantitative data from various studies, highlighting the relationship between in vitro and in vivo parameters of theophylline.

ParameterIn Vitro Measurement/ObservationIn Vivo Correlate/ObservationStudy FocusCitation
Drug Release Rate and extent of theophylline dissolution from sustained-release formulations in various media.Rate and extent of theophylline absorption, plasma concentration-time profiles (Cmax, Tmax, AUC).Pharmacokinetics / IVIVC[5][6][7][8]
Anti-inflammatory Activity Concentration-dependent increase in histone deacetylase (HDAC) activity in A549 lung epithelial cells and macrophages (maximum at 10⁻⁵ M).Increased HDAC activity in bronchial biopsies and bronchoalveolar lavage (BAL) macrophages from asthmatic patients treated with low-dose theophylline. Reduction in eosinophils in BAL fluid.Pharmacodynamics / Mechanism of Action[9]
Bronchodilation Relaxation of human airway smooth muscle. Inhibition of phosphodiesterases (PDEs) at concentrations >50 μM.Improvement in pulmonary function. Therapeutic plasma concentrations are typically in the range of 10-20 mg/L (approximately 55-110 μM).Pharmacodynamics / Mechanism of Action[9][10]
Immunomodulation Reduced mitogenic response of peripheral blood mononuclear cells (PBMCs) to concanavalin A.Increased cAMP levels and reduced mitogenic response of PBMCs in preterm infants receiving aminophylline (a theophylline salt).Pharmacodynamics / Immunomodulation[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols cited in the literature.

In Vitro Dissolution Studies for IVIVC
  • Objective: To determine the rate and extent of drug release from a dosage form under controlled laboratory conditions to predict its in vivo performance.

  • Apparatus: USP-compliant dissolution apparatus (e.g., paddle or basket type).

  • Media: Various dissolution media are used to simulate the gastrointestinal tract, such as water, phosphate buffer at different pH levels (e.g., 1.2, 6.8, 7.4), and media with added enzymes.[7][12][13]

  • Procedure:

    • The theophylline formulation (tablet or capsule) is placed in the dissolution vessel containing the specified medium at a controlled temperature (typically 37°C).

    • The apparatus is operated at a specific rotation speed.

    • Samples of the dissolution medium are withdrawn at predetermined time intervals.

    • The concentration of theophylline in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Spectrophotometry.[6][13]

    • The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.[7]

In Vitro and In Vivo Histone Deacetylase (HDAC) Activity Assay
  • Objective: To measure the effect of theophylline on the enzymatic activity of HDACs, which are involved in regulating inflammatory gene expression.

  • In Vitro Protocol (using A549 cells):

    • Human lung epithelial-like A549 cells are cultured.

    • Nuclear extracts containing HDACs are prepared from the cells.

    • The nuclear extracts are incubated with a radiolabeled acetylated histone substrate in the presence of varying concentrations of theophylline.

    • The reaction is stopped, and the deacetylated, radiolabeled product is extracted and quantified using a scintillation counter.

    • HDAC activity is expressed as disintegrations per minute per milligram of protein.[9]

  • In Vivo Protocol (using patient biopsies):

    • Bronchial biopsies are obtained from asthmatic patients before and after treatment with theophylline.

    • Nuclear extracts are prepared from the biopsy tissues.

    • HDAC activity in the nuclear extracts is measured using the same in vitro assay method described above.[9]

Visualizing Mechanisms and Workflows

Theophylline's Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which theophylline exerts its anti-inflammatory effects through the activation of histone deacetylase (HDAC). This activation leads to the suppression of inflammatory gene expression.

Theophylline_Signaling_Pathway Theophylline Theophylline PI3K Phosphoinositide 3-Kinase-delta (PI3K-δ) Theophylline->PI3K inhibits HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 activates InflammatoryGenes Inflammatory Gene Transcription HDAC2->InflammatoryGenes inhibits NFkB Nuclear Factor-kappa B (NF-κB) NFkB->InflammatoryGenes promotes InflammatoryProteins Reduced Inflammatory Proteins InflammatoryGenes->InflammatoryProteins

Caption: Theophylline's anti-inflammatory mechanism via HDAC2 activation.

In Vitro-In Vivo Correlation (IVIVC) Workflow

This diagram outlines the logical workflow for establishing a Level A IVIVC, which correlates in vitro drug dissolution with in vivo drug absorption.

IVIVC_Workflow cluster_0 In Vitro Arm cluster_1 In Vivo Arm DosageForm Theophylline Sustained-Release Dosage Form DissolutionTest Dissolution Testing DosageForm->DissolutionTest InVitroProfile In Vitro Dissolution Profile (% Dissolved vs. Time) DissolutionTest->InVitroProfile Correlation Mathematical Modeling (Deconvolution/Convolution) InVitroProfile->Correlation HumanStudy Administer Dosage Form to Human Subjects BloodSampling Serial Blood Sampling HumanStudy->BloodSampling PlasmaAnalysis Plasma Theophylline Concentration Analysis BloodSampling->PlasmaAnalysis InVivoProfile In Vivo Absorption Profile (% Absorbed vs. Time) PlasmaAnalysis->InVivoProfile InVivoProfile->Correlation IVIVC_Model Established IVIVC Model (Level A Correlation) Correlation->IVIVC_Model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Concluding Remarks

The correlation between in vitro and in vivo data is fundamental to the development of theophylline formulations. For pharmacokinetics, a strong IVIVC for sustained-release products allows in vitro dissolution data to serve as a reliable surrogate for in vivo bioequivalence, streamlining drug development and ensuring product quality.[3] For pharmacodynamics, in vitro studies on mechanisms like HDAC activation at specific concentrations have been validated by in vivo observations in patients, providing a molecular basis for theophylline's anti-inflammatory effects at low doses.[9] This integrated understanding enables a more rational approach to the design and evaluation of theophylline therapies, ultimately benefiting patients with respiratory diseases.

References

Head-to-head comparison of Theophylline Sodium Acetate and rolipram on PDE4 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Theophylline and Rolipram on PDE4 Inhibition

Introduction

Theophylline and rolipram are both inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in intracellular signaling by degrading cyclic adenosine monophosphate (cAMP). While both compounds ultimately lead to an increase in intracellular cAMP levels, they differ significantly in their specificity and potency, particularly concerning the PDE4 enzyme family. Theophylline, a methylxanthine derivative, has been used for decades in the treatment of respiratory diseases like asthma and COPD.[1][2][3] It is known as a weak, non-selective PDE inhibitor.[4][5] In contrast, rolipram was developed as a selective inhibitor of PDE4 and has been instrumental as a reference compound in pharmacological research, although its clinical application has been limited by side effects.[6][7] This guide provides a detailed comparison of their performance on PDE4 inhibition, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Selectivity

The core mechanism for both drugs' anti-inflammatory and smooth muscle relaxant effects involves the inhibition of phosphodiesterases. PDE enzymes hydrolyze cAMP, a critical second messenger, into AMP. By inhibiting these enzymes, theophylline and rolipram increase intracellular cAMP concentrations. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][8]

Theophylline: Theophylline acts as a non-selective phosphodiesterase inhibitor, affecting multiple PDE isoenzymes, including PDE3, PDE4, and PDE5.[1][4][9] Its bronchodilatory effects are primarily attributed to PDE3 inhibition, while its anti-inflammatory actions are linked to PDE4 inhibition.[4] However, the concentrations at which theophylline inhibits these enzymes are relatively high.[4] Beyond PDE inhibition, theophylline's therapeutic effects are also mediated by other mechanisms, such as antagonizing adenosine receptors and activating histone deacetylase-2 (HDAC2), which helps to reduce the expression of inflammatory genes.[1][5][8]

Rolipram: In contrast, rolipram is a highly selective inhibitor of the PDE4 family.[10][11][12] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in inflammatory and immune cells.[6][7] By specifically targeting PDE4, rolipram effectively elevates cAMP levels within these cells, leading to a potent anti-inflammatory response.[13][14] This selectivity for PDE4 is a key differentiator from the broad-spectrum activity of theophylline.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the points of intervention for theophylline and rolipram.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Response Cellular Response (e.g., Reduced Inflammation, Smooth Muscle Relaxation) PKA->Response Leads to Theophylline Theophylline (Non-selective) Theophylline->PDE4 Weakly Inhibits Rolipram Rolipram (Selective) Rolipram->PDE4 Inhibits

Caption: PDE4 signaling pathway and inhibitor action.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for theophylline and rolipram against various PDE4 subtypes, highlighting the significant difference in their inhibitory power.

CompoundTarget PDE SubtypeIC50
Rolipram PDE4A~3 nM[10][11][12]
PDE4B~130 nM[10][11][12]
PDE4D~240 nM[10][11][12]
Theophylline PDE4A1642 µM (1,642,000 nM)[15]
General PDE ActivityKi: ~100 µM (100,000 nM)[3]

Lower IC50 values indicate higher potency.

As the data clearly shows, rolipram is orders of magnitude more potent than theophylline in inhibiting PDE4 enzymes. Rolipram's IC50 values are in the nanomolar (nM) range, demonstrating high affinity, whereas theophylline's inhibitory activity is in the micromolar (µM) range, indicating much weaker interaction.

Experimental Protocols

PDE4 Inhibition Assay (Fluorescence Polarization)

A common method to determine the IC50 of PDE4 inhibitors is the fluorescence polarization (FP) assay. This technique measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

Objective: To quantify the inhibitory effect of test compounds (Theophylline, Rolipram) on the activity of recombinant human PDE4 enzymes.

Materials:

  • Recombinant human PDE4A, PDE4B, or PDE4D enzyme.

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate.

  • Phosphate-binding agent or specific antibody.

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (Theophylline, Rolipram) serially diluted in DMSO.

  • Microplate reader capable of measuring fluorescence polarization.

  • Low-volume 384-well black microplates.

Methodology:

  • Reagent Preparation: Prepare assay buffer and dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in the buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 20-50 nL) of serially diluted test compounds into the wells of the microplate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor like rolipram at a high concentration (100% inhibition).

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the negative control wells.

  • Incubation: Briefly centrifuge the plate to mix the contents and incubate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, allowing the enzyme to hydrolyze the FAM-cAMP.

  • Detection: Stop the reaction by adding the binding agent/antibody, which binds to the hydrolyzed FAM-AMP product.

  • Data Acquisition: Measure the fluorescence polarization in each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: The FP signal is proportional to the amount of hydrolyzed substrate. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The diagram below outlines the typical workflow for a high-throughput screening (HTS) PDE4 inhibition assay.

Experimental_Workflow start Start prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) start->prep plate 2. Compound Plating (Serial dilutions of Theophylline, Rolipram, and Controls in 384-well plate) prep->plate enzyme_add 3. Dispense PDE4 Enzyme plate->enzyme_add incubate1 4. Pre-incubation (Allow compound-enzyme binding) enzyme_add->incubate1 substrate_add 5. Dispense FAM-cAMP Substrate (Initiate reaction) incubate1->substrate_add incubate2 6. Reaction Incubation substrate_add->incubate2 stop 7. Add Stop/Detection Reagent incubate2->stop read 8. Read Fluorescence Polarization stop->read analyze 9. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read->analyze end End analyze->end

Caption: Workflow for a PDE4 Inhibition Assay.

Conclusion

The comparison between theophylline and rolipram for PDE4 inhibition reveals a stark contrast in both potency and selectivity.

  • Rolipram is a potent and highly selective inhibitor of PDE4, with inhibitory activity in the low nanomolar range. Its specificity for the PDE4 enzyme family makes it a valuable tool for studying the specific roles of this enzyme in inflammatory pathways.

  • Theophylline is a weak, non-selective PDE inhibitor, requiring micromolar concentrations to achieve significant PDE4 inhibition.[4][15] Its clinical efficacy is the result of a combination of mechanisms, including but not limited to, broad PDE inhibition.[5]

For researchers in drug development, this comparison underscores the evolution from broad-spectrum drugs like theophylline to highly targeted therapies. The development of selective PDE4 inhibitors was driven by the need to maximize anti-inflammatory effects while minimizing the side effects associated with the non-selective inhibition of other PDE families and off-target activities characteristic of theophylline.[5][16] Rolipram, despite its own limiting side effects that prevented its widespread clinical use, represents a critical step in this evolution and remains a benchmark for the development of newer, safer, and more effective PDE4 inhibitors.[6][7]

References

Assessing the Specificity of Theophylline Sodium Acetate on Different PDE Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Theophylline Sodium Acetate's specificity across various phosphodiesterase (PDE) isoforms. Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases, primarily for its bronchodilatory and anti-inflammatory effects. Its mechanism of action is complex, but a significant component is its non-selective inhibition of PDEs. This guide synthesizes available experimental data to offer a clearer understanding of its interaction with different PDE families.

Overview of Theophylline's Interaction with PDE Isoforms

Theophylline is widely recognized as a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple PDE isoenzymes without a strong preference for a specific one.[1][2][3][4][5][6][7] This broad-spectrum inhibition contributes to both its therapeutic effects and its side-effect profile.[1][4] The bronchodilatory actions of theophylline are primarily attributed to the inhibition of PDE3 and PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] The anti-inflammatory properties are also largely linked to the inhibition of PDE4.[9] Furthermore, inhibition of PDE5 can lead to an increase in cyclic guanosine monophosphate (cGMP).

While theophylline's non-selective nature is well-established, obtaining precise, directly comparable inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound across a comprehensive panel of all PDE isoforms from publicly available literature is challenging. Most studies characterize it as a general PDE inhibitor. However, some quantitative data and qualitative descriptions of its effects on specific isoforms are available.

Comparative Inhibition of PDE Isoforms by Theophylline

The following table summarizes the available data on the inhibitory activity of theophylline against various PDE isoforms. It is important to note that "this compound" is a salt form of theophylline, and in solution, the active moiety is theophylline. Therefore, data for theophylline is directly relevant.

PDE IsoformSubstrateTheophylline Inhibitory ActivityKey Functions of Isoform
PDE1 Ca2+/calmodulin-dependentInhibitedSmooth muscle contraction, inflammation
PDE2 cGMP-stimulatedInhibitedRegulation of cardiac function, inflammation
PDE3 cGMP-inhibitedInhibitedCardiac contraction, smooth muscle relaxation, platelet aggregation
PDE4 cAMP-specificInhibitedInflammation, airway smooth muscle regulation
PDE5 cGMP-specificInhibitedVascular smooth muscle relaxation
PDE7 cAMP-specificIC50: 343.5 µM[10]T-cell activation, inflammation
General PDE cAMPKi: ~100 µM[11]General cyclic nucleotide hydrolysis

Note: The lack of specific IC50 values for all isoforms in a single, comparative study highlights a gap in the publicly available research data. The provided values are from different studies and may have been determined under varying experimental conditions.

Signaling Pathway of PDE Inhibition

The mechanism of action of theophylline as a PDE inhibitor involves the modulation of intracellular second messengers, cAMP and cGMP. The following diagram illustrates this signaling pathway.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC PDEs Phosphodiesterases (PDEs) cAMP_cGMP->PDEs Hydrolyzed by PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDEs->AMP_GMP Theophylline Theophylline Sodium Acetate Theophylline->PDEs Inhibits Cellular_Response Cellular Response (e.g., Bronchodilation, Anti-inflammation) PKA_PKG->Cellular_Response

Signaling pathway of Theophylline's PDE inhibition.

Experimental Protocols for Assessing PDE Activity

The determination of the inhibitory activity of a compound like this compound on different PDE isoforms typically involves in vitro enzyme assays. Below is a generalized protocol based on common methodologies.

Objective: To determine the IC50 value of this compound for a specific PDE isoform.

Materials:

  • Purified recombinant human PDE isoforms (e.g., PDE1-11)

  • This compound of known concentration

  • Substrate: cAMP or cGMP, often radiolabeled (e.g., [3H]-cAMP or [3H]-cGMP)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mg2+)

  • 5'-Nucleotidase (e.g., from snake venom)

  • Scintillation fluid and a scintillation counter, or a suitable non-radioactive detection system (e.g., fluorescence polarization, luminescence)

  • Microplates (e.g., 96-well)

Generalized Experimental Workflow:

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare serial dilutions of This compound Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to respective wells Prepare_Reagents->Add_Inhibitor Add_PDE Add purified PDE isoform to microplate wells Add_PDE->Add_Inhibitor Pre_incubation Pre-incubate to allow inhibitor-enzyme binding Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction by adding radiolabeled cAMP or cGMP Pre_incubation->Add_Substrate Incubation Incubate at a controlled temperature (e.g., 30°C) Add_Substrate->Incubation Stop_Reaction Terminate the reaction (e.g., by heat inactivation) Incubation->Stop_Reaction Add_Nucleotidase Add 5'-nucleotidase to convert [3H]-AMP/GMP to [3H]-adenosine/guanosine Stop_Reaction->Add_Nucleotidase Separation Separate product from unreacted substrate (e.g., using ion-exchange chromatography) Add_Nucleotidase->Separation Quantification Quantify the amount of product formed (e.g., via scintillation counting) Separation->Quantification Data_Analysis Calculate percentage of inhibition and determine the IC50 value Quantification->Data_Analysis End End Data_Analysis->End

Generalized workflow for a PDE activity assay.

Alternative Mechanisms of Action

It is crucial for researchers to consider that the overall pharmacological effects of theophylline are not solely due to PDE inhibition. Theophylline also acts as an antagonist at adenosine receptors and can activate histone deacetylases (HDACs), which contributes to its anti-inflammatory effects.[8] This multi-target profile complicates the attribution of its clinical efficacy to the inhibition of any single PDE isoform.

Conclusion

References

A Comparative Guide to the Synthesis of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of active pharmaceutical ingredients and their intermediates is paramount. Theophylline Sodium Acetate, more formally known as the sodium salt of Theophylline-7-acetic acid, is a key intermediate in the synthesis of various xanthine-based drugs. This guide provides a comparative analysis of two prominent methods for its synthesis, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Method 1: Traditional Synthesis from Theophylline

This conventional approach involves the direct alkylation of theophylline with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Method 2: Improved Synthesis from Dimethyl FAU

A more recent and improved method utilizes a theophylline intermediate, N,N-1,3-dimethyl-4-amino-5-formamidocarbazide (dimethyl FAU), and sodium chloroacetate. This method is designed to be safer and more efficient.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods based on available experimental data.

ParameterMethod 1: Traditional SynthesisMethod 2: Improved Synthesis from Dimethyl FAU
Starting Materials Theophylline, Chloroacetic Acid, Sodium HydroxideDimethyl FAU, Sodium Chloroacetate, Sodium Hydroxide
Reported Yield 86.5%[1][2]> 90%[2][3]
Product Purity Not explicitly stated in reviewed sources99.9%[2][3]
Reaction Time Approximately 2.5 hours for the main reaction[1]1-2 hours for the condensation reaction[3]
Key Reagent Toxicity Uses highly toxic chloroacetic acid[1]Avoids the use of highly toxic chloroacetic acid by using sodium chloroacetate[1]

Experimental Protocols

Method 1: Detailed Protocol for Traditional Synthesis

This protocol is based on established literature procedures.[1][2]

  • Preparation of Theophylline Sodium Salt: Theophylline is dissolved in an aqueous solution of sodium hydroxide and heated to 90°C for 30 minutes to form the theophylline sodium salt.

  • Alkylation Reaction: The temperature is then adjusted, and an aqueous solution of chloroacetic acid is added dropwise. The reaction mixture is heated to 95-100°C for approximately 2.5 hours. Throughout the reaction, the pH is maintained at 8-9 by the addition of sodium hydroxide. The reaction is considered complete when the pH remains stable.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by neutralization with concentrated hydrochloric acid. The resulting solid is then cooled, washed, filtered, and dried to yield 7-theophylline-acetic acid.

Method 2: Detailed Protocol for Improved Synthesis from Dimethyl FAU

This protocol is derived from patent literature detailing a safer and more efficient synthesis.[2][3]

  • Formation of Theophylline Sodium Salt: An aqueous solution of sodium hydroxide is heated to 40°C, and dimethyl FAU is added. The mixture is then heated to 90-95°C and held for 30 minutes to generate the theophylline sodium salt in situ. The pH is monitored and should be in the range of 10-11.

  • Condensation Reaction: The solution is cooled to 55-65°C, and an aqueous solution of sodium chloroacetate is added dropwise. The condensation reaction proceeds for 1-2 hours at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). During the reaction, a 20% aqueous solution of sodium carbonate is added as needed to maintain the pH between 8 and 12.

  • Work-up and Isolation: Upon completion of the reaction (indicated by the disappearance of the theophylline sodium salt spot on TLC), the pH of the aqueous solution containing the product is adjusted to 2-2.5 with an inorganic acid such as sulfuric acid. This causes the precipitation of theophylline-7-acetic acid. The product is then isolated by cooling crystallization.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the two synthesis methods.

cluster_0 Method 1: Traditional Synthesis cluster_1 Method 2: Improved Synthesis M1_S1 Theophylline + NaOH (aq) M1_S2 Heat to 90°C, 30 min M1_S1->M1_S2 M1_S3 Theophylline Sodium Salt M1_S2->M1_S3 M1_S4 Add Chloroacetic Acid M1_S3->M1_S4 M1_S5 Heat to 95-100°C, 2.5h pH 8-9 M1_S4->M1_S5 M1_S6 Reaction Mixture M1_S5->M1_S6 M1_S7 Cool & Neutralize (HCl) M1_S6->M1_S7 M1_S8 Precipitation M1_S7->M1_S8 M1_S9 Filter, Wash, Dry M1_S8->M1_S9 M1_S10 Theophylline-7-acetic acid M1_S9->M1_S10 M2_S1 Dimethyl FAU + NaOH (aq) M2_S2 Heat to 90-95°C, 30 min M2_S1->M2_S2 M2_S3 Theophylline Sodium Salt (in situ) M2_S2->M2_S3 M2_S4 Cool to 55-65°C M2_S3->M2_S4 M2_S5 Add Sodium Chloroacetate M2_S4->M2_S5 M2_S6 React 1-2h, pH 8-12 M2_S5->M2_S6 M2_S7 Reaction Mixture M2_S6->M2_S7 M2_S8 Adjust pH to 2-2.5 (H₂SO₄) M2_S7->M2_S8 M2_S9 Crystallization M2_S8->M2_S9 M2_S10 Theophylline-7-acetic acid M2_S9->M2_S10

Caption: Comparative workflow of this compound synthesis methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. Theophylline Sodium Acetate, a compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Key Chemical and Safety Data

CharacteristicTheophyllineSodium AcetateDisposal Consideration
Persistence Not readily biodegradable[1]Readily biodegradable[2]Theophylline's persistence necessitates disposal as hazardous waste.
Toxicity Toxic if swallowed[3]Low acute toxicity[2]Theophylline's toxicity requires containment and proper labeling.
Environmental Impact Potential for water contamination[1]Low potential for adverse environmental effects[2]Prevents release into the environment through drains or regular trash.
Regulatory Status Subject to pharmaceutical waste regulations[4][5][6]Generally considered non-hazardous for disposal[2]Disposal must comply with local, state, and federal hazardous waste regulations.

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the identification of the waste and culminates in its final, safe disposal by a certified hazardous waste management company.

start Start: this compound Waste Generated identify Identify as Hazardous Pharmaceutical Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate label_container Label Waste Container Clearly (Contents, Hazard Symbols, Date) segregate->label_container store Store in a Secure, Designated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) Officer store->contact_ehs schedule_pickup Schedule Pickup by a Licensed Hazardous Waste Contractor contact_ehs->schedule_pickup document Complete Waste Manifest and Documentation schedule_pickup->document end End: Compliant Disposal by Incineration document->end

Caption: Logical workflow for the compliant disposal of this compound waste.

Step-by-Step Disposal Protocol for a Laboratory Setting

This protocol outlines a hypothetical procedure for the handling and initial treatment of small quantities of this compound waste in a research environment prior to its collection by a certified hazardous waste disposal service. Note: This procedure is for risk mitigation within the lab and does not replace the requirement for professional hazardous waste disposal.

Objective: To safely prepare this compound waste for disposal in accordance with hazardous waste regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Spill containment materials (e.g., absorbent pads)

  • Access to a designated hazardous waste accumulation area

Methodology:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3]

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Collect all solid waste (e.g., contaminated filter paper, weighing boats) and unused product in a designated, compatible hazardous waste container.

    • For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.[1]

  • Container Labeling:

    • Immediately label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Appropriate hazard warnings (e.g., "Toxic").

  • Secure Storage:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated and secure hazardous waste accumulation area, away from general laboratory traffic. This area should provide secondary containment to prevent spills from spreading.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Most pharmaceutical waste of this nature is disposed of via high-temperature incineration at a permitted facility.[7][6]

  • Documentation:

    • Complete all required waste disposal paperwork, such as a hazardous waste manifest, as provided by your EHS department or the disposal contractor. Maintain a copy of these records for your laboratory's files.[6]

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Contain the spill using appropriate absorbent materials.

    • Clean the affected area thoroughly.

    • All materials used for spill cleanup must be placed in the hazardous waste container for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding a commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies and procedures.

References

Personal protective equipment for handling Theophylline Sodium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive Safety and Handling Guide: Theophylline Sodium Acetate

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[1]To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.[1][2] A face shield may be necessary for splash hazards.[1]To protect eyes from dust particles and splashes.
Body Protection A lab coat or a disposable gown made of a material resistant to chemical permeability.[2][3][4]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when dust may be generated.[1][5]To prevent inhalation of airborne particles.
Engineering Controls Handle in a well-ventilated area, such as under a chemical fume hood.[1][2] Eyewash stations and safety showers should be readily accessible.[6]To minimize the concentration of airborne contaminants and provide immediate decontamination facilities.

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is fundamental for the safe management of this compound in a laboratory environment.

Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves, when handling the container.

  • Store in a cool, dry, and well-ventilated area.[1][7]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1][7]

  • Store away from incompatible materials.[2]

Handling:

  • Always handle this compound within a designated area, preferably a chemical fume hood, to minimize dust generation and inhalation.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling the substance.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • All waste materials should be placed in a suitable, clearly labeled, and closed container for disposal.[1]

  • Follow all applicable local, regional, and national regulations for chemical waste disposal.[2]

  • Do not dispose of the chemical down the drain or into the environment.[1][7]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical to mitigating harm.

First-Aid Measures
Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.[2] Seek immediate medical attention.[1][2]
Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • In case of a fire, use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[1][2]

Accidental Release:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1]

  • Prevent the spill from entering drains or waterways.[1][7]

  • Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Receive Chemical ppe Don Appropriate PPE start->ppe storage Inspect and Store Properly ppe->storage handling Handle in Ventilated Area storage->handling weighing Weighing/Measuring handling->weighing spill Spill or Exposure? handling->spill experiment Use in Experiment weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end spill->decontaminate No spill_protocol Follow Spill Protocol spill->spill_protocol Yes first_aid Administer First Aid spill_protocol->first_aid first_aid->decontaminate

Caption: Workflow for safe handling of this compound.

This diagram outlines the procedural flow from receiving the chemical to its final disposal, including emergency contingencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Theophylline Sodium Acetate
Reactant of Route 2
Theophylline Sodium Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.